molecular formula C11H9FN2O B2486403 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1143517-63-8

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Numéro de catalogue: B2486403
Numéro CAS: 1143517-63-8
Poids moléculaire: 204.204
Clé InChI: KSZPBWLTLICSHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic building block of high value in medicinal chemistry and drug discovery research. With the CAS Number 1143517-63-8 and a molecular weight of 204.20 g/mol, it is defined by the molecular formula C11H9FN2O . This compound features a pyrazole core that is differentially substituted with a 3-fluorophenyl group at the 1-position and a reactive aldehyde group at the 4-position, while a methyl group occupies the 3-position . The presence of these multiple functional groups makes it a versatile intermediate for facile synthesis and further derivatization. Pyrazole derivatives analogous to this compound are widely utilized as key precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) . The structural motif of a fluorophenyl-substituted pyrazole carbaldehyde is frequently employed in the development of novel therapeutic agents. For instance, a closely related compound, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, has been documented in scientific literature as a key intermediate in the synthesis of a novel anti-inflammatory pyrazole derivative (LQFM021) and in the creation of pyrazole-based disubstituted ureas investigated as potential anti-melanoma agents . As such, this building block serves as a critical scaffold for researchers in biochemistry and medicinal chemistry, enabling the exploration of new chemical entities and their structure-activity relationships. This product is intended For Research Use Only.

Propriétés

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPBWLTLICSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Elucidation of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The functionalization of the pyrazole core allows for the fine-tuning of their physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the spectroscopic characterization of a specific pyrazole derivative, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Understanding its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and the elucidation of structure-activity relationships in drug discovery programs.[2]

Molecular Structure

Caption: Molecular structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR spectroscopic data for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. These predictions are based on established substituent effects and data from analogous pyrazole derivatives.[3]

¹H NMR (Proton NMR)

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9s1HAldehyde-HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
~8.2s1HPyrazole-H5The proton at the C5 position of the pyrazole ring is typically observed as a singlet in this substitution pattern.
~7.5-7.7m2HPhenyl-H2, H6These protons on the fluorophenyl ring are expected to appear as a multiplet due to coupling with each other and with the fluorine atom.
~7.2-7.4m2HPhenyl-H4, H5These protons on the fluorophenyl ring will also appear as a multiplet.
~2.6s3HMethyl-HThe methyl protons are expected to be a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR (Carbon NMR)

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~185Aldehyde C=OThe carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield shift.
~162 (d, ¹JCF ≈ 245 Hz)Phenyl C-FThe carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant.
~140Pyrazole C3The carbon bearing the methyl group.
~138Phenyl C1The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~131 (d, ³JCF ≈ 8 Hz)Phenyl C5This carbon will show a smaller coupling to the fluorine atom.
~125Pyrazole C5The carbon bearing the proton in the pyrazole ring.
~120Pyrazole C4The carbon attached to the aldehyde group.
~118 (d, ²JCF ≈ 21 Hz)Phenyl C2This carbon will exhibit a two-bond coupling to the fluorine.
~115 (d, ²JCF ≈ 22 Hz)Phenyl C4This carbon will also show a two-bond coupling to the fluorine.
~110 (d, ⁴JCF ≈ 3 Hz)Phenyl C6A small four-bond coupling to fluorine is expected.
~14Methyl CThe methyl carbon is expected to appear at a typical upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde are summarized below.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic and Pyrazole C-H stretch
~2900-2800WeakAldehyde C-H stretch (often two bands)
~1680-1660StrongAldehyde C=O stretch
~1600-1450Medium-StrongC=C and C=N stretching in aromatic and pyrazole rings
~1250-1100StrongC-F stretch
~1100-1000MediumIn-plane C-H bending
~900-675StrongOut-of-plane C-H bending

The strong absorption band in the region of 1680-1660 cm⁻¹ is a key indicator of the presence of the aldehyde carbonyl group.[4] The C-F stretching vibration will also give rise to a strong band, typically in the 1250-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Molecular Weight: The empirical formula for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is C₁₁H₉FN₂O. The calculated molecular weight is approximately 204.20 g/mol .[5]

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 204. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Fragmentation Pattern:

G M [C₁₁H₉FN₂O]⁺˙ m/z = 204 M_minus_H [M-H]⁺ m/z = 203 M->M_minus_H -H• M_minus_CO [M-CO]⁺˙ m/z = 176 M->M_minus_CO -CO Fluorophenyl_N2_ion [C₆H₄FN₂]⁺ m/z = 121 M->Fluorophenyl_N2_ion - C₄H₅O Methyl_pyrazole_ion [C₄H₅N₂]⁺ m/z = 81 M->Methyl_pyrazole_ion - C₇H₄FO Fluorophenyl_ion [C₆H₄F]⁺ m/z = 95 M_minus_CO->Fluorophenyl_ion - C₄H₄N₂ Fluorophenyl_N2_ion->Fluorophenyl_ion -N₂

Caption: Predicted major fragmentation pathways for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in EI-MS.

Table 4: Predicted Major Mass Fragments

m/zProposed Fragment
204[M]⁺˙ (Molecular ion)
203[M-H]⁺
176[M-CO]⁺˙
121[C₆H₄FN₂]⁺
95[C₆H₄F]⁺
81[C₄H₅N₂]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrazole derivatives, adapted from the literature.[6][7]

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesis of Pyrazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation purity Purity Assessment elucidation->purity

Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[8]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Parameters: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the KBr pellet or empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet for an Electron Ionization (EI) source. For less stable compounds, Electrospray Ionization (ESI) from a solution may be more appropriate.

  • Ionization: Use a standard EI energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • High-Resolution Mass Spectrometry (HRMS): If available, obtain HRMS data to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The spectroscopic data presented in this guide, while predictive, provides a robust framework for the identification and characterization of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. The combination of NMR, IR, and MS provides complementary information that, when taken together, allows for an unambiguous structural assignment. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is indispensable for advancing new chemical entities from the laboratory to clinical applications.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

  • Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • MDPI. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • NextSDS. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]

  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available from: [Link]

  • PMC. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

Sources

Chapter 1: The Pyrazole-4-Carbaldehyde Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole-4-Carbaldehyde Derivatives

Executive Summary

The pyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form critical interactions with a wide array of biological targets.[1][2] The introduction of a carbaldehyde group at the 4-position transforms this core into a highly versatile synthetic intermediate, enabling the creation of vast and diverse chemical libraries.[1][2] Derivatives of pyrazole-4-carbaldehyde have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in numerous therapeutic areas. This guide synthesizes current research to provide an in-depth analysis of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will explore the key synthetic methodologies, delve into the mechanisms of action, present quantitative biological data, and provide validated experimental protocols to empower researchers and drug development professionals in this dynamic field.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in many FDA-approved drugs.[3][4] Its unique electronic properties and capacity for hydrogen bonding make it an ideal anchor for engaging with enzyme active sites.[1] The aldehyde functional group at the 4-position is the key to its synthetic utility, serving as a reactive handle for a multitude of chemical transformations, including condensation reactions with nucleophiles to generate Schiff bases, hydrazones, and chalcones, thereby allowing for extensive structure-activity relationship (SAR) studies.[2][5] This versatility has cemented the pyrazole-4-carbaldehyde framework as a critical building block for developing novel therapeutic agents.[2]

Chapter 2: Synthetic Strategies: From Core Synthesis to Molecular Diversity

The predominant method for synthesizing the pyrazole-4-carbaldehyde core is the Vilsmeier-Haack reaction.[1][6][7] This reaction involves the formylation of a substituted pyrazole or its precursor, typically a hydrazone, using the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide).[1][7] The resulting aldehyde is a stable intermediate, ready for diversification.

General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Diversification Reactions Hydrazone Substituted Hydrazone Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Hydrazone->Vilsmeier P4C Pyrazole-4-Carbaldehyde (Core Scaffold) Vilsmeier->P4C P4C_ref Condensation Condensation Reactions P4C_ref->Condensation Derivatives Diverse Library of Bioactive Derivatives (Schiff Bases, Hydrazones, Carboxamides, etc.) Condensation->Derivatives Nucleophiles (Amines, Hydrazides, etc.)

Caption: General workflow for synthesis and diversification.

Experimental Protocol: Synthesis of a Pyrazole-4-Carbaldehyde Intermediate via Vilsmeier-Haack Reaction

This protocol describes the formylation of a substituted pyrazole precursor to yield the core pyrazole-4-carbaldehyde intermediate.[1]

  • Reagent Preparation: Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to an ice-cold solution of dimethylformamide (DMF, 10 volumes). Stir for 30 minutes at 0°C.

  • Reaction: To the prepared Vilsmeier reagent, add the substituted pyrazole precursor (e.g., 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, 1 equivalent) portion-wise, maintaining the temperature below 5°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-80°C for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and pour it slowly onto crushed ice.

  • Neutralization: Neutralize the acidic solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure pyrazole-4-carbaldehyde derivative.[8]

Chapter 3: Anticancer Activity: A Multi-Pronged Attack on Malignancy

Pyrazole-4-carbaldehyde derivatives have emerged as a highly promising class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cell death.[9][10]

Mechanism I: Kinase Inhibition

Abnormal kinase activity is a hallmark of many cancers.[11] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of kinases, forming key hydrogen bonds with the hinge region, thereby blocking downstream signaling.[1][4]

G cluster_pathway Aurora Kinase Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Upstream AuroraA Aurora Kinase A/B Upstream->AuroraA Phosphorylation Phosphorylation AuroraA->Phosphorylation Substrates Substrate Proteins (e.g., Histone H3) Substrates->Phosphorylation Progression Cell Cycle Progression (G2/M Transition, Cytokinesis) Phosphorylation->Progression Inhibitor Pyrazole-4-Carboxamide Derivative Inhibitor->AuroraA Inhibition

Caption: Inhibition of the Aurora Kinase pathway by pyrazole derivatives.

Derivatives have shown potent activity against several key oncogenic kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives Against Protein Kinases

Compound Class Target Kinase IC₅₀ Reference
Pyrazole-4-carboxamide Aurora A 16.3 nM [11]
Pyrazole-4-carboxamide Aurora B 20.2 nM [11]
Pyrazole carbaldehyde PI3 Kinase 0.25 µM [12]
Fused Pyrazole EGFR 0.31 - 0.71 µM [13]

| Fused Pyrazole | VEGFR-2 | 0.31 - 0.71 µM |[13] |

Cellular Effects and Cytotoxicity

Beyond direct enzyme inhibition, these compounds exhibit potent cytotoxicity against a wide range of human cancer cell lines, often triggering programmed cell death (apoptosis) and halting the cell cycle.[10][14]

Table 2: Antiproliferative Activity of Pyrazole Derivatives Against Cancer Cell Lines | Derivative Type | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference | | :--- | :--- | :--- | :--- | | Pyrazole-4-carboxamide | HeLa | Cervical | 0.43 µM |[11] | | Pyrazole-4-carboxamide | HepG2 | Liver | 0.67 µM |[11] | | Thiazolyl pyrazole | A549 | Lung | 6.34 µM |[9] | | Pyrazole-indole hybrid | HCT-116 | Colorectal | 2.2 µM |[15] | | Pyrazole-indole hybrid | MCF-7 | Breast | 7.12 µM |[9] | | Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | Breast | 11 µM |[16] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-4-carbaldehyde derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]

Chapter 4: Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have demonstrated significant activity against a spectrum of bacteria and fungi.[6][17]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

Organism Type Activity Metric Value Reference
Staphylococcus aureus Gram (+) Bacteria MIC 40 µg/mL [8]
Escherichia coli Gram (-) Bacteria MIC 40 µg/mL [8]
Candida albicans Fungus MIC 0.25 µg/mL [18]
Aspergillus niger Fungus Zone of Inhibition 46 mm [18]

| Colletotrichum gloeosporioides | Fungus | Mycelial Inhibition | 61% at 10 mM |[19] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Chapter 5: Anti-inflammatory Properties

G cluster_pathway Arachidonic Acid / COX Pathway cluster_inhibition Mechanism of Action Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂) (Pro-inflammatory) COX->PGs Inhibitor Pyrazole Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Table 4: Anti-inflammatory Activity of Pyrazole Derivatives

Assay Model Result Reference
TNF-α Inhibition In vitro (LPS-induced) Marked inhibition at 10 µg/mL [23]
Ear Edema Inhibition In vivo (Xylene-induced) 49.6% inhibition at 20 mg/kg [23]
Carrageenan-induced Paw Edema In vivo High potency [20]

| Prostaglandin E₂ Reduction | In vitro (Human whole blood) | Effective reduction |[22] |

Chapter 6: Emerging Therapeutic Frontiers

The structural versatility of pyrazole-4-carbaldehyde derivatives continues to open new avenues for therapeutic intervention.

  • Neuroprotection: In the context of spinal cord injuries, certain derivatives have shown significant neuroprotective effects. They achieve this by mitigating the secondary inflammatory cascade and reducing oxidative stress, suppressing pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[24][25][26] One derivative demonstrated a potent IC₅₀ value of 9.56 µM for the suppression of IL-6 expression, highlighting its potential as a therapeutic candidate.[24][26]

  • Antiviral Activity: Research has identified derivatives with promising activity against a range of viruses. This includes activity against human respiratory syncytial virus (RSV), Newcastle disease virus (NDV), and various members of the Flaviviridae family.[27][28] More recently, studies have demonstrated the potential of these compounds against several coronaviruses, including SARS-CoV-2 and MERS-CoV.[29]

Chapter 7: Structure-Activity Relationship (SAR) and Future Outlook

The biological activity of pyrazole-4-carbaldehyde derivatives is highly dependent on the nature and position of their substituents. Key SAR insights include:

  • Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as chloro, bromo, or nitro moieties, on phenyl rings attached to the pyrazole core often enhances antimicrobial and anticancer activity.[3][8]

  • The 4-Position Derivative: The specific group derived from the carbaldehyde is critical. Converting the aldehyde to a carboxamide is a successful strategy for creating potent kinase inhibitors, while hydrazone derivatives have shown strong anti-inflammatory and antiviral effects.[11][23][28]

  • Fused Ring Systems: Incorporating the pyrazole into fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, can significantly enhance anticancer potency by creating more rigid structures that fit optimally into enzyme active sites.[13][16]

The pyrazole-4-carbaldehyde scaffold is a proven platform for the discovery of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance. Future research will likely focus on optimizing potency and selectivity through computational modeling, exploring novel fused-ring systems, and advancing the most promising candidates into preclinical and clinical development for a range of human diseases.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. (2019). Bentham Science Publisher. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (2020). SciELO. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024). PubMed. [Link]

  • Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. (2017). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry. [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). PMC. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. [Link]

  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Nature. [Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. (2017). MDPI. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2019). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2025). ResearchGate. [Link]

  • Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. (2017). OUCI. [Link]

  • A review on green approach for the synthesis of pyrazole and its derivatives with their biological activities. (2021). Journal of Advanced Scientific Research. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. (2024). PubMed. [Link]

  • Proposed mechanism for the formation of pyrazole‐carbaldehyde. (2025). ResearchGate. [Link]

  • Synthesis and anticancer activity of substituted pyrazole derivatives. (2015). TSI Journals. [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PubMed. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Advances. [Link]

  • Pyrazole-4-carbaldehyde derivatives. (2016). ResearchGate. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

Sources

A Guide to the Synthetic Versatility and Therapeutic Potential of 1-Phenyl-1H-pyrazole-4-carbaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This technical guide delves into the specific and strategic role of 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives, with a particular focus on the 1-(3-fluorophenyl) analog, a versatile building block in contemporary drug discovery.[4][5] The aldehyde functional group at the 4-position serves as a highly reactive and adaptable synthetic handle, enabling extensive molecular diversification for structure-activity relationship (SAR) studies.[6] We will explore the primary synthesis of this scaffold via the Vilsmeier-Haack reaction, detail its subsequent chemical transformations, and examine its application in developing novel therapeutic agents targeting inflammation, cancer, and microbial infections.[4][6][7] This document is intended for researchers, chemists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols.

A note on the core structure: While the prompt specified 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, the available scientific literature predominantly focuses on the non-methylated analog, 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Therefore, this guide will center on this well-documented and medicinally relevant scaffold.

The Pyrazole Core: A Foundation for Drug Design

The five-membered pyrazole ring, a diazole heterocycle, has proven its pharmacological value repeatedly. Its structural features allow it to act as a stable, metabolically robust scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This versatility is evidenced by its incorporation into a diverse array of approved drugs, such as the potent anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and numerous kinase inhibitors used in oncology.[1][2][8]

The 1-phenyl-pyrazole-4-carbaldehyde framework combines this privileged core with two key elements for medicinal chemistry:

  • The 1-Phenyl Group: This substituent provides a large surface for interaction and can be readily modified. The introduction of electron-withdrawing groups, such as the fluorine atom in the 1-(3-fluorophenyl) variant, can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.[4]

  • The 4-Carbaldehyde Group: This is the scaffold's primary asset for synthetic diversification. As a reactive electrophile, it serves as a gateway to a vast chemical space, allowing for the systematic exploration of SAR and the optimization of lead compounds.[6]

Core Synthesis and Strategic Diversification

The construction and subsequent modification of the pyrazole scaffold are central to its utility. The Vilsmeier-Haack reaction is a robust and widely adopted method for its synthesis.[9][10]

Cornerstone Synthesis: The Vilsmeier-Haack Reaction

This reaction efficiently cyclizes a substituted acetophenone phenylhydrazone in the presence of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield the desired 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[6][9][10] The choice of the starting acetophenone and phenylhydrazine dictates the final substitutions on the pyrazole core.

Vilsmeier_Haack_Synthesis cluster_product Product A Substituted Acetophenone Phenylhydrazone C 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde A->C Cyclization & Formylation B POCl₃ + DMF Aldehyde_Diversification cluster_derivatives Derivative Classes Core 1-(3-fluorophenyl)-1H- pyrazole-4-carbaldehyde SchiffBase Schiff Bases / Imines (Condensation with Amines) Core->SchiffBase Alcohol Alcohols (Reduction, e.g., NaBH₄) Core->Alcohol Nitrile Nitriles (Functional Group Conversion) Core->Nitrile Urea Disubstituted Ureas (Multi-step Synthesis) Core->Urea Alkene Alkenes (Wittig Reaction) Core->Alkene Tetrazole Tetrazole Nitrile->Tetrazole Tetrazoles (Cycloaddition with Azide)

Caption: Synthetic pathways originating from the pyrazole-4-carbaldehyde core.

This versatility has been exploited to synthesize a range of bioactive molecules, including:

  • Anti-melanoma agents derived from a pyrazole-based disubstituted urea. [4]* A novel anti-inflammatory agent , LQFM021, which involves converting the aldehyde to a nitrile and then to a tetrazole. [4]* Analgesic and anxiolytic compounds created through the condensation of the aldehyde with various anilines to form aldimines. [9]

Therapeutic Applications & Biological Mechanisms

Derivatives of 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde have been investigated for a wide spectrum of pharmacological activities. [1][6]

Anticancer Drug Discovery: Targeting Kinase Pathways

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold is a key component in many kinase inhibitors.

Case Study: Inhibition of TAK1

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in signaling pathways related to inflammation and cell survival, making it a therapeutic target for cancer and immune diseases. [7][11][12]Small molecule inhibitors have been developed that utilize a pyrimidine core, which often interacts with the hinge region of the kinase ATP-binding pocket. The pyrazole moiety can be incorporated into these structures as a key pharmacophore that extends into the solvent-exposed region, where modifications can fine-tune selectivity and potency. [7][11]Covalent inhibitors targeting a nearby cysteine residue (Cys174) have been successfully designed, demonstrating the utility of the pyrazole scaffold in creating highly specific and potent therapeutic agents. [7][11]

TAK1_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Cellular Response Cytokines Pro-inflammatory Cytokines (e.g., TNFα, IL-1) TAK1 TAK1 Cytokines->TAK1 Activates MAPK MAPK Pathways (JNK, p38) TAK1->MAPK Phosphorylates NFkB NF-κB Pathway TAK1->NFkB Activates Response Inflammation Gene Transcription Cell Survival MAPK->Response NFkB->Response Inhibitor Pyrazole-Based TAK1 Inhibitor Inhibitor->TAK1 Inhibits

Caption: Simplified TAK1 signaling pathway and point of inhibition.

Antimicrobial and Antioxidant Activity

The pyrazole scaffold is associated with a broad range of biological activities, including antimicrobial and antioxidant properties. [6][8]The evaluation of antioxidant potential is a common preliminary screening step for new chemical entities.

Protocol 2: DPPH Radical Scavenging Assay

This is a standard, rapid spectrophotometric assay to evaluate the free-radical scavenging ability of novel compounds. [6] Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Test compounds (dissolved in methanol or DMSO).

  • Standard antioxidant (e.g., Ascorbic acid).

  • Spectrophotometer and 96-well plates.

Step-by-Step Procedure:

  • Preparation: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

  • Reaction: In a 96-well plate, add a specific volume of each test compound dilution to wells containing the DPPH solution. Include a control well with only DPPH and solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer. The purple DPPH radical becomes colorless upon reduction.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 1-phenyl-pyrazole-4-carbaldehyde scaffold has yielded valuable insights into the structural requirements for various biological activities.

Modification Site Modification Example Observed Biological Effect Therapeutic Area Reference(s)
Phenyl Ring (Position 1) Introduction of a 3-fluoro groupOften enhances metabolic stability and binding affinity.General Drug Design[4][5]
Pyrazole Ring (Position 4) Conversion of aldehyde to a nitrile, then a tetrazoleLed to the development of a novel anti-inflammatory agent.Anti-inflammatory[4]
Pyrazole Ring (Position 4) Condensation with anilines to form aldimines (Schiff bases)Generated compounds with significant analgesic and anxiolytic activities.CNS Disorders[9]
Pyrazole Ring (Position 4) Elaboration into a disubstituted urea moietyProduced potent anti-melanoma agents.Oncology[4]

Conclusion and Future Perspectives

The 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde scaffold stands out as a highly valuable and synthetically tractable starting point for medicinal chemistry campaigns. Its privileged pyrazole core provides a robust anchor for biological activity, while the strategically placed aldehyde function offers almost limitless possibilities for chemical modification and lead optimization. The demonstrated successes in developing preclinical candidates for inflammation, cancer, and CNS disorders underscore its continued importance. [1][4][9] Future research will likely focus on applying this versatile building block to new and challenging biological targets. Its use in multicomponent reactions to rapidly generate complex molecular architectures is a promising avenue for discovering novel bioactivity. [13]Furthermore, incorporating this scaffold into advanced drug modalities, such as proteolysis-targeting chimeras (PROTACs) or targeted covalent inhibitors, represents an exciting frontier for the next generation of pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 285, 04002. [Link]

  • Shetty, M. M., et al. (2010). Synthesis and Pharmacological Screening of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5035-5042. [Link]

  • Talele, T. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2015. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 1043-1053. [Link]

  • Wang, B-L., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8494-8509. [Link]

  • Quiroga, J., & Trilleras, J. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7269. [Link]

  • Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. PMC, NIH. [Link]

  • Xu, R., et al. (2020). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PMC, NIH. [Link]

  • He, X., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4475. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Patel, H. (2022). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University, Rajkot, Gujarat, India. [Link]

  • ResearchGate. (2024). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Aziz, H., et al. (2020). PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. Journal of the Chilean Chemical Society, 65(1), 4746-4753. [Link]

  • Sosič, I., et al. (2025). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Pharmacology & Therapeutics, 108810. [Link]

Sources

The Synthetic Versatility and Therapeutic Potential of Substituted Pyrazole-4-carbaldehydes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Pyrazole-4-carbaldehyde

In the landscape of medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold," a core structure frequently found in biologically active compounds and functional materials.[1][2] Among the various functionalized pyrazoles, substituted pyrazole-4-carbaldehydes have emerged as exceptionally versatile building blocks.[3] Their significance lies in the unique combination of a stable aromatic heterocyclic ring and a reactive aldehyde group at the 4-position. This arrangement provides a powerful handle for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures and facilitating extensive structure-activity relationship (SAR) studies.[1]

This technical guide provides an in-depth exploration of substituted pyrazole-4-carbaldehydes, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the rich reactivity of this scaffold, and highlight its profound impact on the discovery of novel therapeutic agents and advanced materials.

Core Synthetic Strategies: Mastering the Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4] This reaction is favored for its ability to effect both cyclization and formylation in a single pot, starting from readily available hydrazones.[4][5] The causality behind its widespread use lies in its reliability, good to excellent yields, and the operational simplicity of the procedure.[6]

The Vilsmeier-Haack reagent, typically a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a formylating agent.[4] The reaction proceeds through the formation of a biselectrophilic intermediate from the starting hydrazone under the reaction conditions, which then undergoes cyclocondensation to form the pyrazole ring, followed by formylation at the 4-position.[7]

Diagram: Generalized Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

Vilsmeier_Haack Hydrazone Substituted Hydrazone Intermediate Biselectrophilic Intermediate Hydrazone->Intermediate Reaction with VH_reagent Vilsmeier-Haack Reagent (POCl₃/DMF) VH_reagent->Intermediate Cyclization Cyclocondensation & Formylation Intermediate->Cyclization Product Substituted Pyrazole-4-carbaldehyde Cyclization->Product

Caption: Generalized workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack reaction for the synthesis of a substituted pyrazole-4-carbaldehyde.[1]

Materials:

  • Substituted acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous[4]

  • Phosphorus oxychloride (POCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation of the Vilsmeier-Haack reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 10 mL of anhydrous DMF in an ice bath. To this, add 1.1 mL (0.012 mol) of POCl₃ dropwise with continuous stirring. Maintain the temperature below 5 °C.

  • Addition of hydrazone: To the freshly prepared Vilsmeier-Haack reagent, slowly add the substituted acetophenone phenylhydrazone (0.004 mol).

  • Reaction: Stir the reaction mixture at 60-80 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Trustworthiness of the Protocol: This protocol is self-validating as the successful formation of the product can be confirmed by standard analytical techniques such as melting point determination, IR, ¹H NMR, and ¹³C NMR spectroscopy.[4][8] The characteristic aldehyde proton signal in the ¹H NMR spectrum (around δ 9-10 ppm) and the carbonyl stretch in the IR spectrum (around 1670-1700 cm⁻¹) are key indicators of a successful synthesis.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile synthetic handle, readily undergoing a variety of chemical transformations.[1] This reactivity is the cornerstone of its utility in generating vast libraries of compounds for drug discovery and materials science.[3]

  • Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively.[9][10] These reactions are fundamental for introducing molecular diversity and are often the first step in the synthesis of more complex heterocyclic systems.[11]

  • Precursors to Fused Heterocycles: Substituted pyrazole-4-carbaldehydes are invaluable precursors for the synthesis of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-b]quinolines.[11][12] These fused systems are of significant interest due to their diverse pharmacological activities.

Diagram: Synthetic Utility of Pyrazole-4-carbaldehydes

Synthetic_Utility cluster_reactions Key Transformations cluster_products Resulting Scaffolds P4C Substituted Pyrazole-4-carbaldehyde Condensation Condensation Reactions P4C->Condensation Oxidation Oxidation P4C->Oxidation Reduction Reduction P4C->Reduction Wittig Wittig-type Reactions P4C->Wittig Schiff_Bases Schiff Bases & Hydrazones Condensation->Schiff_Bases Carboxylic_Acids Carboxylic Acids Oxidation->Carboxylic_Acids Alcohols Alcohols Reduction->Alcohols Alkenes Substituted Alkenes Wittig->Alkenes Fused_Heterocycles Fused Heterocyclic Systems Schiff_Bases->Fused_Heterocycles Cyclization

Sources

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in the 19th century, its remarkable metabolic stability and versatile chemical nature have positioned it as a cornerstone in the development of a diverse array of therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] This is underscored by the number of clinically successful drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, that feature a core pyrazole structure.[3]

This technical guide provides a comprehensive exploration of key therapeutic targets for pyrazole derivatives, delving into the underlying mechanisms of action, detailed experimental protocols for target validation, and the structure-activity relationships that govern their efficacy.

Part 1: Pyrazole Derivatives as Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors, owing to their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, leading to a reduction in growth and proliferation. Several pyrazole-based compounds have been developed as potent VEGFR-2 inhibitors.

The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[7]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression MAPK->Gene_Expression Pyrazole Pyrazole Derivative Pyrazole->pVEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition by pyrazole derivatives.

Compound IDModificationIC50 (µM)Cancer Cell LineReference
Compound 33 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaPotent InhibitionMV4-11 (AML)[6]
YLL545 Novel pyrazole derivativePotent InhibitionBreast Cancer[6]
Axitinib Indazole derivative>10HT29, PC3, A549[8]
Representative Pyrazole-Benzothiazole Hybrid Pyrazole-Benzothiazole Hybrid3.17HT29 (Colon)[8]

This protocol is based on a luminescent kinase assay format, such as the Kinase-Glo™ MAX assay, to measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

  • Recombinant human VEGFR-2 kinase[9]

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)[9]

  • ATP solution (500 µM)[9]

  • Poly (Glu, Tyr) 4:1 substrate[9]

  • Test pyrazole derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pazopanib)[10]

  • Kinase-Glo™ MAX reagent[9]

  • White, opaque 96-well plates[9]

  • Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 with distilled water.[9]

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.[9]

  • Plate Setup:

    • Add the master mix to all wells of the 96-well plate.[9]

    • Add the test pyrazole derivative at various concentrations to the "Test Inhibitor" wells.

    • Add the positive control inhibitor to the "Positive Control" wells.

    • Add DMSO (vehicle control) to the "Maximum Activity" wells.

    • Add 1x Kinase Buffer to the "Blank" wells.[9]

  • Enzyme Addition: Dilute the VEGFR-2 kinase in 1x Kinase Buffer and add to all wells except the "Blank" wells to initiate the reaction.[9]

  • Incubation: Incubate the plate at 30°C for 45 minutes.[9]

  • Detection:

    • Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.

    • Add the Kinase-Glo™ MAX reagent to each well.[9]

    • Incubate at room temperature for 15 minutes, protected from light.[9]

  • Data Acquisition: Measure the luminescence using a microplate reader.[9]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Maximum Activity" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin A or E, is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[11] Overexpression or aberrant activation of CDK2 is common in many cancers, leading to uncontrolled cell proliferation. Pyrazole derivatives have been identified as potent inhibitors of CDK2.

The CDK2/Cyclin A complex phosphorylates various substrate proteins, including retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by pyrazole derivatives prevents the phosphorylation of its substrates, leading to cell cycle arrest at the G1/S checkpoint.[12]

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression CDK2 CDK2 CDK2_CyclinA CDK2/Cyclin A Complex CDK2->CDK2_CyclinA CyclinA Cyclin A CyclinA->CDK2_CyclinA Rb Rb CDK2_CyclinA->Rb Phosphorylation pRb p-Rb Rb->pRb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Pyrazole Pyrazole Derivative Pyrazole->CDK2_CyclinA Inhibition

Caption: CDK2/Cyclin A signaling pathway and point of inhibition by pyrazole derivatives.

Compound IDModificationIC50 (µM)Cancer Cell LineReference
Compound 5 Pyrazole derivative0.56HepG2, MCF-7[11]
Compound 6 Pyrazole derivative0.46HepG2, MCF-7[11]
Compound 11 Pyrazole derivative0.45HepG2, MCF-7[11]
Roscovitine Reference Inhibitor0.99-[11]

This protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. An increase in luminescence is proportional to kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 complex[12]

  • Kinase Assay Buffer[12]

  • ATP solution[12]

  • CDK substrate peptide[12]

  • Test pyrazole derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Roscovitine)[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent[13]

  • White, opaque 384-well plates[13]

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, and ATP in Kinase Buffer.[13]

  • Plate Setup:

    • Add the test pyrazole derivative at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.[13]

    • Add the diluted CDK2/Cyclin A2 enzyme to the wells.[13]

    • Add the substrate/ATP mix to initiate the reaction.[13]

  • Incubation: Incubate the plate at room temperature for 10 minutes.[13]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

  • Incubation: Incubate at room temperature for 40 minutes.[13]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Incubation: Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 2: Pyrazole Derivatives as Anti-inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Cyclooxygenase (COX) enzymes are key mediators of the inflammatory process, and their inhibition is a major strategy for treating inflammation and pain.[14] Pyrazole derivatives, most notably celecoxib, are well-established as selective COX-2 inhibitors.[15]

Cyclooxygenase-2 (COX-2)

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is desirable to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[15]

Inflammatory stimuli lead to the upregulation of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted by various synthases into pro-inflammatory prostaglandins, such as PGE2, which mediate pain, fever, and swelling. Pyrazole derivatives selectively bind to and inhibit the active site of COX-2, preventing the production of these pro-inflammatory mediators.[15]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induction Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 Catalysis by COX-2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Caption: COX-2 signaling pathway and point of inhibition by pyrazole derivatives.

Compound IDModificationIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5u Hybrid pyrazole analogue1.7974.92[16]
Compound 5s Hybrid pyrazole analogue-72.95[16]
Compound 189(a) Benzenesulfonamide-bearing pyrazole0.03922.21[14]
Celecoxib Reference Drug0.04>200[15]

This protocol is based on a fluorometric assay that detects the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme[17]

  • COX Assay Buffer[17]

  • COX Probe (e.g., Amplex™ Red)[18]

  • COX Cofactor[17]

  • Arachidonic acid (substrate)[17]

  • Test pyrazole derivatives (dissolved in DMSO)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control[17]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, and COX Cofactor.[17]

  • Plate Setup:

    • Add COX Assay Buffer to all wells.

    • Add the COX-2 enzyme to all wells except the "Negative Control" wells.[18]

    • Add the test pyrazole derivative at various concentrations to the "Test Inhibitor" wells.

    • Add the positive control inhibitor to the "Positive Control" wells.

    • Add DMSO (vehicle control) to the "Maximum Activity" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.[19]

  • Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/590 nm) using a microplate reader.[17]

  • Data Analysis:

    • Subtract the "Negative Control" fluorescence from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Maximum Activity" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 3: Pyrazole Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Pyrazole derivatives have shown promise in targeting key enzymes implicated in the pathology of these diseases.

Acetylcholinesterase (AChE)

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[20] Inhibition of AChE increases the availability of acetylcholine, which can lead to improvements in cognitive function.

This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[21]

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel)[21]

  • Phosphate Buffer (0.1 M, pH 8.0)[21]

  • Acetylthiocholine iodide (ATCI) (substrate)[21]

  • DTNB (Ellman's Reagent)[21]

  • Test pyrazole derivatives (dissolved in a suitable solvent)

  • Positive control inhibitor (e.g., Donepezil)[21]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of the buffer, ATCI, and DTNB.[21]

  • Plate Setup:

    • Add phosphate buffer to all wells.

    • Add DTNB solution to all wells.

    • Add the test pyrazole derivative at various concentrations to the test wells.

    • Add the positive control inhibitor to the positive control wells.

    • Add the solvent (vehicle control) to the control wells.

    • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.[21]

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[22] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it can increase the levels of dopamine in the brain.

This fluorometric assay measures the hydrogen peroxide (H2O2) produced during the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).[1]

Materials:

  • MAO-A or MAO-B enzyme

  • Assay Buffer[1]

  • p-Tyramine (substrate)[1]

  • HRP Enzyme[1]

  • Dye Reagent[1]

  • Test pyrazole derivatives

  • Selective MAO-A (Clorgyline) or MAO-B (Pargyline) inhibitor as a control[1]

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Dilute samples in Assay Buffer.[3]

  • Inhibitor Addition: Add the test pyrazole derivative or a specific inhibitor (for distinguishing between MAO-A and MAO-B activity) to the appropriate wells.[3]

  • Incubation: Incubate at room temperature for 10 minutes.[3]

  • Master Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, p-Tyramine, Dye Reagent, and HRP Enzyme.

  • Reaction Initiation: Add the Master Reaction Mix to all wells.

  • Incubation: Incubate for 20 minutes at room temperature, protected from light.[1]

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 530/585 nm).[1]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Part 4: Pyrazole Derivatives as Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazole derivatives have shown potential as antimicrobial agents, with DNA gyrase being a key target.[23]

DNA Gyrase

DNA gyrase is a bacterial topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[24] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

This assay is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.[25]

Materials:

  • E. coli DNA gyrase[25]

  • Reaction Buffer (containing ATP)[25]

  • Relaxed plasmid DNA[25]

  • Test pyrazole derivatives (dissolved in DMSO)

  • Positive control inhibitor (e.g., Novobiocin)

  • SDS stop buffer[25]

  • Agarose gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the reaction buffer, DNA gyrase, and the test pyrazole derivative at various concentrations.[25]

    • Add the relaxed plasmid DNA to initiate the reaction.[25]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[25]

  • Reaction Termination: Stop the reaction by adding the SDS stop buffer.[25]

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.[25]

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis:

    • Compare the amount of supercoiled DNA in the presence of the test compound to the control (no inhibitor).

    • The concentration of the compound that inhibits 50% of the supercoiling activity is the IC50 value.

Conclusion

The pyrazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a multitude of compounds with potent and selective activities against a wide range of therapeutic targets. This guide has provided an in-depth overview of the key targets in oncology, inflammation, neurodegenerative diseases, and infectious diseases, complete with mechanistic insights and detailed experimental protocols for their validation. The continued exploration of pyrazole chemistry, coupled with rational drug design and robust biological evaluation, holds immense promise for the development of the next generation of innovative therapeutics.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Retrieved from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). Dove Press. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. Retrieved from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2019). PMC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Jove. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved from [Link]

  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). PMC. Retrieved from [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2020). PMC. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2021). PMC. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Wiley Online Library. Retrieved from [Link]

  • DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved from [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026). ResearchGate. Retrieved from [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Elsevier. Retrieved from [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2012). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase. (2023). ACS Publications. Retrieved from [Link]

  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022). Frontiers. Retrieved from [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. (2023). Chulalongkorn University. Retrieved from [Link]

Sources

The Synthetic Keystone: An In-depth Technical Guide to 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic versatility make it a cornerstone for the development of novel therapeutics. Within this important class of heterocycles, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 936940-82-8) has emerged as a critical building block, particularly in the synthesis of innovative anti-inflammatory and anti-melanoma agents.[2] The strategic placement of a 3-fluorophenyl group at the N1 position and a reactive carbaldehyde at the C4 position provides a synthetically tractable handle for constructing complex molecular architectures with tailored pharmacological profiles.

This guide provides an in-depth technical overview of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, intended for researchers, scientists, and professionals in drug development. We will explore its physicochemical characteristics, a detailed and validated synthetic protocol, its chemical reactivity, and its significant applications in the pharmaceutical sciences.

Physicochemical and Structural Characteristics

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde are summarized below. While specific experimental data for this exact compound is not widely published, the table includes data for a closely related analogue, 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, to provide a reasonable estimation of its properties.

PropertyValueReference
CAS Number 936940-82-8[3]
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
IUPAC Name 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Appearance Likely a solid (e.g., white needles or powder)[4]
Melting Point Expected to be in a similar range to its analogues (e.g., 170-176 °C for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde)[4]
Solubility Generally soluble in common organic solvents like DMF and DMSO
SMILES Cc1c(cn(n1)c2cccc(c2)F)C=O
InChI Key QBIRXXWIZRAALG-UHFFFAOYSA-N

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[5][6] This reaction is a cornerstone of heterocyclic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic rings. The causality behind this choice of reaction lies in its high regioselectivity for the C4 position of the pyrazole ring and its use of readily available and cost-effective reagents.

The synthesis is a two-step process, beginning with the formation of a hydrazone precursor, followed by the Vilsmeier-Haack cyclization and formylation.

Step 1: Synthesis of the Hydrazone Precursor

The initial step involves the condensation of 3-fluorophenylhydrazine with a suitable ketone, in this case, acetone, to form the corresponding hydrazone. This is a classic acid-catalyzed condensation reaction.

Experimental Protocol:

  • To a solution of 3-fluorophenylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Add acetone (1.1 equivalents) dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone precursor.

Step 2: Vilsmeier-Haack Cyclization and Formylation

The hydrazone is then subjected to the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile for both the cyclization to form the pyrazole ring and the subsequent formylation at the C4 position.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous dimethylformamide (DMF) (5 equivalents) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (10 equivalents) dropwise to the cold DMF with vigorous stirring, ensuring the temperature does not exceed 5 °C.[6]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the hydrazone precursor (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.[6]

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction hydrazine 3-Fluorophenylhydrazine hydrazone Hydrazone Precursor hydrazine->hydrazone Condensation (EtOH, cat. H⁺) acetone Acetone acetone->hydrazone final_product 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde hydrazone->final_product Cyclization & Formylation vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->final_product

Caption: Synthetic route to the target compound.

Reactivity and Further Functionalization

The aldehyde functionality at the C4 position of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile handle for a wide array of chemical transformations. This reactivity is key to its utility as a building block in the synthesis of more complex molecules with diverse biological activities.

Key reactions include:

  • Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and Knoevenagel condensation products, respectively.[5]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid derivative can then be further functionalized.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

  • Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into various alkene derivatives.

  • Cyclization Reactions: The aldehyde can participate in various cyclization reactions to form fused heterocyclic systems. For example, it can be used to synthesize pyrazolo[3,4-b]pyridines, which are another class of biologically active compounds.

Diagram of Key Reaction Pathways:

Reactivity_Diagram cluster_reactions Further Functionalization start 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde schiff_base Schiff Base start->schiff_base R-NH₂ hydrazone Hydrazone start->hydrazone R-NHNH₂ carboxylic_acid Carboxylic Acid start->carboxylic_acid [O] alcohol Alcohol start->alcohol [H] alkene Alkene start->alkene Wittig Reagent fused_heterocycle Fused Heterocycle start->fused_heterocycle Cyclization

Caption: Reactivity of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Development

The primary significance of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde lies in its role as a key intermediate in the synthesis of pharmacologically active molecules.[2][3]

Anti-inflammatory Agents

This pyrazole derivative is a documented precursor in the synthesis of novel anti-inflammatory agents.[2] For instance, it is a starting material for the synthesis of LQFM021, a compound that has demonstrated significant anti-inflammatory properties. The synthesis involves the conversion of the aldehyde group to a nitrile, followed by the formation of a tetrazole ring.[2] The pyrazole scaffold, in this context, is crucial for the molecule's interaction with its biological target, which is believed to involve the inhibition of phosphodiesterases.[2]

Anti-melanoma Agents

Research has also shown the utility of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in the development of pyrazole-based disubstituted ureas with potent anti-melanoma activity.[2] The fluorinated phenyl ring is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and binding affinity.

Potential as a SENP1 Inhibitor Precursor

While direct evidence is still emerging, the pyrazole scaffold is being actively investigated for its potential to inhibit Sentrin-specific protease 1 (SENP1). SENP1 is a key enzyme in the SUMOylation pathway, a post-translational modification process that is often dysregulated in cancer.[7][8] Overexpression of SENP1 is linked to the progression of various cancers, making it an attractive therapeutic target. The development of small molecule inhibitors of SENP1 is an active area of research, and pyrazole-containing compounds are among the promising candidates. The structural features of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde make it a plausible starting point for the design and synthesis of novel SENP1 inhibitors.

Diagram of the SUMOylation Pathway and SENP1 Inhibition:

SENP1_Pathway cluster_sumo SUMOylation Pathway cluster_desumo DeSUMOylation proSUMO pro-SUMO mSUMO Mature SUMO proSUMO->mSUMO Processing E1 E1 Activating Enzyme mSUMO->E1 E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 SUMO_Target SUMOylated Target Protein E3->SUMO_Target Target Target Protein Target->SUMO_Target SUMO_Target->Target Deconjugation SENP1 SENP1 SENP1->mSUMO SENP1->Target inhibitor Pyrazole-based Inhibitor inhibitor->SENP1 Inhibition

Caption: Role of SENP1 in the SUMOylation pathway.

Conclusion

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate with significant applications in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an ideal starting material for the construction of diverse and complex molecular libraries. Its established role in the synthesis of anti-inflammatory and anti-melanoma agents, coupled with the potential for developing novel therapeutics such as SENP1 inhibitors, underscores its importance for researchers and scientists in the field of drug discovery and development. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a solid foundation for its use in the laboratory.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Shetty, et al.
  • MDPI. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018, M1011. [Link]

  • PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

  • European Patent Office. PROCESSES FOR THE PREPARATION OF PYRAZOLES. EP 2167461 B1. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 2021. [Link]

  • ScienceOpen. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. [Link]

  • NextSDS. 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Kaunas University of Technology. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011, (xi), 1-21. [Link]

  • PMC. Synthesis and anticancer activity of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Molecules, 2017. [Link]

  • Google Patents. Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • Google Patents. WO2017054112A1 - Method of preparing 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134. [Link]

Sources

Safety and Handling of 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1143517-63-8) in the design of novel pharmaceuticals and agrochemicals. This fluorinated pyrazole building block is highly valued for its ability to participate in diverse carbon-carbon and carbon-nitrogen bond-forming reactions. However, its specific structural features—namely the electrophilic carbaldehyde moiety and the lipophilic fluorinated aromatic ring—necessitate rigorous safety and handling protocols. This whitepaper elucidates the physicochemical causality behind its reactivity and outlines self-validating protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must first understand why it behaves the way it does. The reactivity and hazard profile of this compound are dictated by its three core structural components:

  • The Pyrazole Core: Provides a stable, aromatic scaffold capable of hydrogen-bonding interactions, which is crucial for target-protein binding in drug discovery.

  • The 3-Fluorophenyl Ring: The fluorine atom increases the compound's lipophilicity and metabolic stability. However, this also enhances its ability to penetrate biological membranes, increasing systemic toxicity risks upon exposure.

  • The 4-Carbaldehyde Group: This is the primary reactive handle. Aldehydes are inherently electrophilic. While this is excellent for synthetic utility (e.g., reductive aminations), it also means the compound can readily cross-link with primary amines in biological tissues (forming Schiff bases), leading to severe skin, eye, and respiratory irritation.

Quantitative Data Summary

Table 1: Physicochemical and Identification Data

PropertyValue / Description
Chemical Name 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
CAS Number 1143517-63-8
Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
Physical State Solid (typically crystalline powder)
Storage Temperature 2-8°C, under inert atmosphere (Argon/N2)

Hazard Assessment & Toxicological Causality

According to standardized Safety Data Sheets (SDS), this compound exhibits several acute hazards[1]. Understanding the mechanistic basis of these hazards is critical for risk mitigation.

  • H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled): The lipophilic nature of the fluorophenyl group allows the molecule to easily cross the stratum corneum (skin) and alveolar epithelium (lungs)[1]. Once systemic, the electrophilic aldehyde can disrupt cellular function by reacting with biological nucleophiles.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carbaldehyde group reacts exothermically with water and proteins in the mucous membranes of the eyes and the epidermis, leading to localized inflammation and tissue damage[2].

  • H335 (May cause respiratory irritation): Inhalation of fine crystalline dust introduces the reactive aldehyde directly to the sensitive respiratory lining, triggering an immediate inflammatory response[1].

Self-Validating Experimental Protocols

Trustworthiness in the laboratory relies on self-validating systems—protocols where the success of step N guarantees the safety and readiness of step N+1.

Protocol A: Safe Handling, Storage, and Integrity Validation

Objective: Prevent auto-oxidation of the carbaldehyde to the corresponding unreactive carboxylic acid while ensuring operator safety.

  • Receipt & Inspection: Upon receipt, verify the container integrity inside a certified fume hood.

    • Validation: The absence of a pungent, acidic odor indicates the aldehyde has not significantly oxidized.

  • Inert Storage: Store the compound at 2-8°C.

    • Causality: Lower temperatures reduce the kinetic energy available for auto-oxidation. Always backfill the vial with Argon before sealing[3]. Argon is heavier than air and forms a protective blanket over the solid.

  • Weighing & Transfer: Use anti-static weighing boats. The fluorinated nature of the compound can cause static cling, leading to aerosolization of the powder.

    • Validation: Powder transfers cleanly without "jumping," confirming static mitigation and reducing inhalation risk.

Protocol B: Standard Synthetic Workflow (Reductive Amination)

Objective: Safely convert the aldehyde to a secondary amine.

  • Preparation: In a fume hood, dissolve 1.0 equivalent of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in anhydrous dichloroethane (DCE).

  • Amine Addition: Add 1.2 equivalents of the target primary amine. Stir for 1 hour at room temperature.

    • Causality: Allowing the Schiff base (imine) to form completely before adding the reducing agent prevents the premature reduction of the starting aldehyde to a useless alcohol byproduct.

  • Reduction: Slowly add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3).

    • Safety Checkpoint: NaBH(OAc)3 is a mild reducing agent that specifically targets the imine over the aldehyde, minimizing exothermic runaway.

  • Quenching: Quench carefully with saturated aqueous NaHCO3.

    • Validation: The complete cessation of gas (CO2/H2) evolution indicates the successful destruction of excess hydride, rendering the mixture safe for ambient handling.

  • Extraction & Disposal: Extract with dichloromethane (DCM). Dispose of the aqueous layer in a designated halogenated-aqueous waste stream, as it contains trace fluorinated byproducts.

Process & Workflow Visualizations

Below are the causal relationships governing the chemical's reactivity and the self-validating handling workflow.

Reactivity A 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde B Auto-oxidation (O2 exposure) A->B Improper Storage (O2) D Reductive Amination (Primary Amine + NaBH(OAc)3) A->D Controlled Synthesis F Wittig Olefination (Phosphonium Ylide) A->F Controlled Synthesis C Degradation Product: Pyrazole-4-carboxylic acid B->C E Target Intermediate: Secondary Amine D->E G Target Intermediate: Alkene Derivative F->G

Figure 1: Chemical Reactivity and Degradation Pathways of the Carbaldehyde Moiety.

Handling S1 Receipt & Logging (Fume Hood) S2 Storage (Argon, 2-8°C) S1->S2 S3 Preparation (Anti-static tools) S2->S3 S4 Reaction Setup (Closed System) S3->S4 S5 Waste Disposal (Halogenated) S4->S5

Figure 2: Self-Validating Laboratory Handling and Safety Workflow.

References

Sources

Methodological & Application

synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole-4-carbaldehydes in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Among its many functionalized derivatives, pyrazole-4-carbaldehydes stand out as exceptionally versatile intermediates.[3][4] The aldehyde group at the C4 position serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological activity.

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde , a key building block in the development of novel therapeutics, including anti-inflammatory and anti-melanoma agents. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles, safety considerations, and methods for ensuring a successful and reproducible outcome. The synthetic strategy is a robust two-step process, beginning with the construction of the pyrazole core via a classical condensation reaction, followed by a regioselective formylation using the Vilsmeier-Haack reaction.

PART 1: The Synthetic Strategy - A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Step A: Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole. This initial step involves the cyclocondensation of 3-fluorophenylhydrazine with a suitable 1,3-dicarbonyl equivalent. This reaction is a fundamental and highly efficient method for constructing the pyrazole ring system.[5][6]

  • Step B: Vilsmeier-Haack Formylation. The synthesized pyrazole is then subjected to the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the electron-rich C4 position. This reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds.[7][8] It utilizes an electrophilic iminium salt, the "Vilsmeier reagent," which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9]

Visualizing the Synthetic Workflow

The following diagram outlines the complete experimental workflow from starting materials to the final product.

G cluster_0 Step A: Pyrazole Core Synthesis cluster_1 Step B: Vilsmeier-Haack Formylation 3-Fluorophenylhydrazine 3-Fluorophenylhydrazine Condensation Condensation 3-Fluorophenylhydrazine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation 1-(3-fluorophenyl)-3-methyl-1H-pyrazole 1-(3-fluorophenyl)-3-methyl-1H-pyrazole Condensation->1-(3-fluorophenyl)-3-methyl-1H-pyrazole EtOH, Acetic Acid (cat.) Reflux Formylation Formylation 1-(3-fluorophenyl)-3-methyl-1H-pyrazole->Formylation 1-(3-fluorophenyl)-3-methyl-1H-pyrazole->Formylation POCl3_DMF POCl3 + DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+Cl- POCl3_DMF->Vilsmeier_Reagent 0 °C Anhydrous Vilsmeier_Reagent->Formylation Final_Product 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Formylation->Final_Product 1. Heat (e.g., 80 °C) 2. Aqueous Work-up

Caption: Overall synthetic workflow for the target compound.

PART 2: Detailed Experimental Protocols

Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[9] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Protocol A: Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole

Rationale: This step builds the core heterocyclic structure. The reaction between a hydrazine and a 1,3-diketone is a classic, high-yielding method for pyrazole synthesis.[5] A catalytic amount of acid is used to facilitate the initial condensation and subsequent cyclization.

Materials & Reagents:

  • 3-Fluorophenylhydrazine hydrochloride

  • Acetylacetone

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (Saturated Solution)

  • Ethyl Acetate

  • Brine (Saturated NaCl Solution)

  • Magnesium Sulfate (Anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask, add 3-fluorophenylhydrazine hydrochloride (1.0 eq) and ethanol (approx. 5 mL per gram of hydrazine).

  • Add acetylacetone (1.05 eq) to the suspension.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole, is often of sufficient purity for the next step. If necessary, it can be purified further by column chromatography on silica gel.

Protocol B: Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Rationale: This step introduces the aldehyde functionality. The Vilsmeier reagent, an electrophile, attacks the electron-rich C4 position of the pyrazole ring—the position most susceptible to electrophilic aromatic substitution.[1] The reaction must be performed under anhydrous conditions to prevent the decomposition of the highly reactive POCl₃ and the Vilsmeier reagent.[9][10]

Materials & Reagents:

  • 1-(3-fluorophenyl)-3-methyl-1H-pyrazole (from Step A)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Hydroxide (e.g., 5 M aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried three-neck flask under a nitrogen atmosphere, place anhydrous DMF (4.0 eq). Cool the flask in an ice-water bath to 0 °C.

  • Add POCl₃ (1.5 eq) dropwise to the cold, stirring DMF via a dropping funnel over 20-30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C. The formation of a solid chloroiminium salt may be observed.[9]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 1-(3-fluorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it for 4-6 hours.[10]

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic.

  • Neutralize the acidic aqueous solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.

  • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) will yield the purified 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

PART 3: Scientific Integrity & Logic

Mechanism of the Vilsmeier-Haack Reaction

Understanding the reaction mechanism is key to troubleshooting and optimization. It proceeds in two main stages: (1) formation of the electrophilic Vilsmeier reagent, and (2) electrophilic substitution on the pyrazole ring.

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent(Electrophile) Intermediate1->Vilsmeier - PO2Cl2- SigmaComplex Sigma Complex (Cationic Intermediate) Vilsmeier->SigmaComplex Pyrazole Pyrazole Substrate Pyrazole->SigmaComplex IminiumSalt Iminium Salt Product SigmaComplex->IminiumSalt - H+ FinalProduct Final Aldehyde IminiumSalt->FinalProduct Hydrolysis (Work-up)

Sources

Application Notes and Protocols for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of physicochemical properties that are conducive to effective interactions with biological targets.[4] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for meticulous structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1]

This document provides a detailed guide to the use of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde , a key synthetic intermediate for the development of novel chemical entities. The presence of a fluorophenyl group can significantly modulate properties such as lipophilicity and metabolic stability, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations.[4] This guide will cover the synthesis of the title compound and provide detailed protocols for its subsequent derivatization, empowering researchers in drug discovery and development to leverage its full potential.

Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[5][6] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be efficiently achieved from the corresponding hydrazone precursor.[7][8]

Proposed Synthetic Workflow

Synthesis_Workflow A 3-Fluoroacetophenone C Hydrazone Intermediate A->C Condensation B Hydrazine B->C E 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (DMF/POCl₃) D->E

Caption: Proposed synthesis of the title compound via a hydrazone intermediate.

Detailed Synthetic Protocol

Materials:

  • 3-Fluoroacetophenone

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate solution, saturated

Procedure:

  • Synthesis of the Hydrazone Intermediate:

    • In a round-bottom flask, dissolve 3-fluoroacetophenone (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

  • Vilsmeier-Haack Formylation:

    • In a separate, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (10 volumes).

    • Cool the flask in an ice bath and add POCl₃ (3.0 eq) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[7]

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath to form the Vilsmeier reagent.

    • Slowly add the previously synthesized hydrazone (1.0 eq) to the Vilsmeier reagent.

    • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.[7][9]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Applications as a Synthetic Intermediate

The aldehyde functionality of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reductive Amination

Reductive amination is a cornerstone transformation for the synthesis of amines from carbonyl compounds.[10][11] This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction.

Reductive Amination Workflow

Reductive_Amination Start 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Imine Imine/Iminium Intermediate Start->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Condensation Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Workflow for the synthesis of amines via reductive amination.

Detailed Protocol for Reductive Amination

Materials:

  • 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

  • A primary or secondary amine (e.g., aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

Procedure:

  • In a dry round-bottom flask, dissolve 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12][13]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[14][15] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Product α,β-Unsaturated Product Start->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Product Condensation Base Base Catalyst (e.g., Piperidine, Ammonium Acetate) Base->Product Urea_Synthesis Aldehyde 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Amine Corresponding Amine Aldehyde->Amine Reductive Amination Urea Disubstituted Urea Product Amine->Urea Isocyanate Aryl Isocyanate Isocyanate->Urea Addition

Sources

Application Notes and Protocols: 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold Meets a Powerful Strategy

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in a wide array of blockbuster drugs like Celecoxib and Sildenafil.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore make it a cornerstone of heterocyclic chemistry.[3][4] The subject of this guide, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde , is a highly valuable building block that combines three key features for generating novel molecular entities:

  • The Pyrazole Core: A stable aromatic system offering multiple points for substitution and interaction with biological targets.[2][5]

  • The 3-Fluorophenyl Group: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to target proteins.[2][6][7][8]

  • The C4-Carbaldehyde Functionality: This aldehyde group serves as a reactive electrophilic handle, making the molecule an ideal substrate for multicomponent reactions (MCRs).

Multicomponent reactions, which combine three or more reactants in a single pot to form a product containing substantial parts of all starting materials, are a cornerstone of efficient chemical synthesis.[9][10][11] They offer significant advantages in drug discovery, including high atom and step economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[10][12][13]

This document provides an in-depth guide to leveraging 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde in several key MCRs, complete with mechanistic insights and detailed experimental protocols for researchers in synthetic chemistry and drug development.

General Experimental Workflow for Multicomponent Reactions

A typical workflow for employing this pyrazole aldehyde in an MCR is streamlined for efficiency. The one-pot nature of these reactions minimizes intermediate isolation and purification steps, accelerating the discovery process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reagent Assembly - Pyrazole Aldehyde - Other Components (e.g., β-ketoester, amine, isocyanide) - Catalyst & Solvent B 2. One-Pot Reaction - Combine reactants - Apply conditions (e.g., thermal, microwave) A->B C 3. Reaction Monitoring - TLC / LC-MS B->C D 4. Work-up - Quenching - Extraction C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Characterization - NMR (1H, 13C, 19F) - HRMS - IR E->F G 7. Final Product F->G

Caption: General workflow for a multicomponent reaction.

Application in Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs), a scaffold famously found in calcium channel blockers like Nifedipine and Amlodipine.[14][15][16] Using our fluorinated pyrazole aldehyde in this reaction allows for the direct incorporation of the pharmacologically relevant pyrazole moiety into the DHP core, creating novel hybrid molecules with potential dual activities.

Mechanistic Rationale

The reaction proceeds by combining an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (like ammonia or ammonium acetate).[15][17][18] The key steps involve a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then combine via a Michael addition followed by cyclization and dehydration to yield the DHP ring. The use of microwave irradiation can significantly shorten reaction times compared to conventional heating.[17]

G R1 Pyrazole Aldehyde (Ar-CHO) I1 Knoevenagel Adduct (Ar-CH=C(COOR)2) R1->I1 R2 β-Ketoester (x2) R2->I1 I2 Enamine R2->I2 R3 Ammonia (NH3) R3->I2 P 1,4-Dihydropyridine (Hantzsch Ester) I1->P Michael Addition + Cyclization I2->P Michael Addition + Cyclization G R1 Pyrazole Aldehyde (Ar-CHO) I1 N-Acyliminium Ion R1->I1 R2 β-Dicarbonyl I2 Open-Chain Adduct R2->I2 Nucleophilic Addition R3 Urea / Thiourea R3->I1 Cat H+ Cat->I1 I1->I2 Nucleophilic Addition P Dihydropyrimidinone (Biginelli Product) I2->P Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Application in Isocyanide-Based MCRs: Ugi and Passerini Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are unparalleled in their ability to rapidly generate high levels of molecular complexity. [19][20]They are foundational in creating peptide-like scaffolds and diverse heterocyclic systems.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. [5][20]This reaction is exceptionally versatile, allowing for four points of diversity in the final product.

  • Causality: The reaction is driven by the high energy of the isocyanide's formal divalent carbon, which converts to a stable tetravalent amide carbonyl carbon. [19]It typically proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This activated iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. A final Mumm rearrangement with the carboxylate anion yields the stable product. The use of polar solvents like methanol is preferred to stabilize the ionic intermediates. [20]

G R1 Pyrazole Aldehyde I1 Iminium Ion R1->I1 R2 Amine R2->I1 R3 Carboxylic Acid R3->I1 R4 Isocyanide I2 Nitrilium Ion Adduct R4->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack P α-Acylamino Amide (Ugi Product) I2->P Mumm Rearrangement

Caption: Simplified mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a related process that combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. [19][21]This reaction is often performed in non-polar solvents and is believed to proceed through a more concerted, cyclic transition state.

Protocol 2: Ugi Synthesis of a Pyrazolyl-Peptidomimetic

This protocol provides a general method for synthesizing a complex peptidomimetic scaffold incorporating the 1-(3-fluorophenyl)-3-methyl-1H-pyrazole moiety.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde218.211.01.0218 mg
Benzylamine107.151.01.0107 mg (0.11 mL)
Acetic Acid60.051.01.060 mg (0.06 mL)
tert-Butyl Isocyanide83.131.01.083 mg (0.11 mL)
Methanol32.04--4 mL

Procedure:

  • In a 25 mL round-bottom flask, dissolve 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (218 mg, 1.0 mmol) in methanol (2 mL).

  • Add benzylamine (0.11 mL, 1.0 mmol) and stir for 10 minutes at room temperature to facilitate imine formation.

  • Sequentially add acetic acid (0.06 mL, 1.0 mmol) and tert-butyl isocyanide (0.11 mL, 1.0 mmol).

    • Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Ugi product.

  • Characterization: Confirm the structure via NMR (¹H, ¹³C, ¹⁹F) and HRMS. The ¹H NMR spectrum will show characteristic signals for the two new amide N-H protons and the newly formed stereocenter's C-H proton.

Summary of Applications and Expected Yields

The versatility of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde allows for its successful application in a variety of MCRs to generate diverse and complex heterocyclic scaffolds. The table below summarizes typical conditions and expected outcomes based on literature for analogous systems.

MCR TypeKey ReagentsCatalyst/SolventConditionsTypical YieldReference Scaffold
Hantzsch β-Ketoester, NH₄OAcEthanolMicrowave, 100°C80-95%1,4-Dihydropyridines
Biginelli-type β-Dicarbonyl, Urea/ThioureaHCl / EthanolReflux70-90%Dihydropyrimidinones
Ugi (4-CR) Amine, Carboxylic Acid, IsocyanideMethanolRoom Temp65-85%α-Acylamino Amides
Passerini (3-CR) Carboxylic Acid, IsocyanideDichloromethaneRoom Temp70-90%α-Acyloxy Carboxamides
Pyrano[2,3-c]pyrazole Malononitrile, Active MethylenePiperidine / EthanolReflux85-95%Fused Pyranopyrazoles

Conclusion

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde stands out as a superior building block for diversity-oriented synthesis. Its strategic combination of a privileged pyrazole core, a bioisosteric fluorine atom, and a reactive aldehyde handle makes it exceptionally well-suited for modern multicomponent reaction strategies. The protocols and insights provided herein demonstrate its utility in constructing complex, pharmacologically relevant scaffolds such as dihydropyridines, dihydropyrimidinones, and peptidomimetics with high efficiency. By leveraging the power of MCRs, researchers can rapidly access novel chemical matter, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Maddela, S., Gummadi, S., & Maddila, S. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Chemistry & Materials Research, 15(1), 1-10. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]

  • Javahershenas, R., & Nikzat, S. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17765-17789. [Link]

  • Schwerk, A., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • Kanth, M. L. R., & De, A. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Molecules, 28(13), 4991. [Link]

  • Gusak, K. N., & Kananovich, D. G. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(3), M951. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Dinsmore, C. J., & O'Neill, J. (2002). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 4(16), 2853–2856. [Link]

  • Tandi, M., Sharma, V., Gopal, B., & Sundriyal, S. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry, 23(3), 599-635. [Link]

  • Sharma, A., Kumar, R., & Singh, P. (2025). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 10(7), 1-12. [Link]

  • Vasile, C. G., Baiceanu, E., & Uritu, C. M. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6296. [Link]

  • Neudoerfl, J. M. (2004). Second Generation Protocol for Multicomponent Coupling Reactions of Aldehydes, Amides and Dienophiles. Advanced Materials Research, 550-553, 336. [Link]

  • Zaparucha, A., & Rybakiewicz, A. (2018). Multicomponent Strategies for Direct Synthesis of N-heterocycles from Diketene. Der Pharma Chemica, 10(5), 101-112. [Link]

  • Isaka, T., & Fustero, S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(6), 3763-3837. [Link]

  • Gulati, S., John, S. E., & Shankaraiah, N. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 9(56), 32668-32699. [Link]

  • Saucier, M. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Honors Theses. [Link]

  • Szolcsányi, P., & Csomós, P. (2016). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. ResearchGate. [Link]

  • Rocha, R. O., Rodrigues, M. O., & Neto, B. A. D. (2020). Review on the Ugi multicomponent reaction mechanism and the use of fluorescent derivatives as functional chromophores. ACS Omega, 5(3), 972-979. [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. [Link]

  • Isaka, T., & Fustero, S. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

  • Desai, N. C., & Trivedi, A. R. (2016). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 78(3), 356-363. [Link]

  • Bhatt, J. D., & Raval, J. P. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 11(22), 13324-13359. [Link]

  • Wang, Q., & Wang, D. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Synlett, 29(10), 1266-1272. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • de la Torre, D., & Ruijter, E. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5275. [Link]

  • Alcaide, B., & Almendros, P. (2014). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry, 12(12), 1889-1893. [Link]

  • de la Cruz, P., & de la Hoz, A. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Current Organic Chemistry, 4(7), 673-684. [Link]

  • Kumar, S., & Sharma, A. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(1), 25-36. [Link]

  • Shestakova, T. S., & Zaitsev, B. E. (2022). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 27(19), 6599. [Link]

  • Aggarwal, N., & Kumar, R. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Sources

functional group conversion of the aldehyde in 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Diversification of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction: The Pyrazole Aldehyde as a Cornerstone for Chemical Innovation

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of approved therapeutic agents such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1] Its metabolic stability and versatile binding capabilities make it a cornerstone for library synthesis. The compound 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde represents a particularly valuable building block. The aldehyde functional group at the C4 position is a highly versatile chemical handle, poised for a vast array of transformations.[2] This allows for the strategic diversification of the core scaffold, enabling the exploration of structure-activity relationships (SAR) critical for modern drug discovery.

This technical guide provides an in-depth exploration of key functional group conversions starting from this pyrazole carbaldehyde. The protocols described herein are designed to be robust and reproducible, and are accompanied by mechanistic insights to explain the rationale behind the selection of reagents and conditions. Our objective is to empower researchers to leverage this versatile substrate for the synthesis of novel, functionally diverse molecular entities.

Core Synthetic Pathways from a Central Pyrazole Aldehyde Intermediate

The aldehyde group serves as a branching point for numerous synthetic routes. The following diagram illustrates the primary transformations discussed in this guide, showcasing the conversion of a single, readily available intermediate into key functional groups essential for pharmaceutical and agrochemical research.

G start_node 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde start_node->p1 start_node->p2 start_node->p3 start_node->p4 acid_node ...-4-carboxylic acid alcohol_node ...-4-yl)methanol amine_node ...-4-yl)methanamine alkene_node ...-4-yl)alkene heterocycle_node Fused Pyrazolo- [3,4-d]pyridazine p1->acid_node Oxidation p1->alcohol_node Reduction p2->amine_node Reductive Amination p3->alkene_node Olefination p4->heterocycle_node Heterocycle Formation

Caption: Key synthetic transformations of the pyrazole-4-carbaldehyde.

Oxidation to Pyrazole-4-Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid introduces a key functional group for amide coupling, esterification, or for use as a bioisostere for other acidic moieties. While strong oxidants like potassium permanganate (KMnO₄) are effective, they can sometimes lead to degradation of sensitive heterocyclic rings.[3][4] A more controlled and widely applicable method involves the use of hydrogen peroxide (H₂O₂) activated by a vanadium catalyst. This approach offers high yields under milder conditions.[5]

Scientific Rationale

Vanadium-catalyzed oxidation with H₂O₂ is believed to proceed through the formation of a peroxovanadium species, which is a potent yet selective oxidizing agent. This catalytic cycle avoids the harsh basic or acidic conditions associated with permanganate or dichromate oxidations, thus preserving the integrity of the pyrazole core and the fluorophenyl substituent.

G cluster_reaction Oxidation Reaction Scheme Start Pyrazole Aldehyde Product Pyrazole Carboxylic Acid Start->Product  V₂O₅ (cat.), H₂O₂  

Caption: Vanadium-catalyzed oxidation to the corresponding carboxylic acid.

Protocol 1: Vanadium-Catalyzed Oxidation
  • Preparation: To a solution of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in glacial acetic acid (10 mL per 1 mmol of aldehyde), add a catalytic amount of vanadium(V) oxide (V₂O₅, ~2 mol%).

  • Reaction: Stir the mixture at room temperature. Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 2.5 eq) dropwise over 15 minutes, monitoring the internal temperature to ensure it does not exceed 40 °C.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Quench the reaction by pouring the mixture into cold water (50 mL). The carboxylic acid product will typically precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be recrystallized from an ethanol/water mixture to achieve high purity.

ParameterValueReference
Reagents V₂O₅, 30% H₂O₂[5]
Solvent Glacial Acetic Acid[6]
Temperature Room Temperature[5]
Typical Yield >90%[5]

Reduction to (Pyrazol-4-yl)methanol

Reduction of the aldehyde to the primary alcohol provides a hydroxyl group that can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

Scientific Rationale

Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent (typically an alcohol like methanol or ethanol) during the work-up to yield the primary alcohol. The reaction is highly selective and will not reduce other potentially sensitive functional groups on more complex analogs.

G cluster_reaction Reduction Reaction Scheme Start Pyrazole Aldehyde Product Pyrazole Alcohol Start->Product  1. NaBH₄, MeOH 2. H₂O work-up  

Caption: Selective reduction of the aldehyde to a primary alcohol.

Protocol 2: Sodium Borohydride Reduction
  • Preparation: Dissolve 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (MeOH, 15 mL per 1 mmol of aldehyde) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reaction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the desired alcohol, which can be further purified by column chromatography if needed.

Reductive Amination to (Pyrazol-4-yl)methanamine Derivatives

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines in medicinal chemistry.[7][8] This one-pot procedure involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its in-situ reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a superior reducing agent for this purpose as it is mild, tolerant of acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion over the starting aldehyde.[9][10][11][12]

Scientific Rationale

The reaction proceeds via the condensation of the pyrazole aldehyde with an amine (R-NH₂) under slightly acidic conditions (often using acetic acid as a catalyst) to form an iminium ion intermediate. STAB, being less reactive and more sterically hindered than NaBH₄, does not readily reduce the aldehyde but efficiently reduces the more electrophilic iminium ion to generate the target amine. This chemoselectivity is the cornerstone of the direct reductive amination process.[12]

G cluster_reaction Reductive Amination Scheme Start Pyrazole Aldehyde + R-NH₂ Product Substituted Pyrazole Amine Start->Product  NaBH(OAc)₃, DCE  

Caption: One-pot synthesis of amines via direct reductive amination.

Protocol 3: Direct Reductive Amination using STAB
  • Preparation: In a flask, combine 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (20 mL per 1 mmol of aldehyde).

  • Reaction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in one portion. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA, 1.1 eq).

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterValueReference
Reducing Agent Sodium Triacetoxyborohydride (STAB)[9][10][11]
Solvent 1,2-Dichloroethane (DCE)[9][10]
Temperature Room Temperature[11][12]
Key Advantage High chemoselectivity, one-pot procedure[12]

Olefination via Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base.[13][14] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile intermediates for Michael additions, cycloadditions, and the synthesis of other heterocyclic systems.

Scientific Rationale

A weak base (e.g., piperidine, ammonium carbonate) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the aldehyde's carbonyl carbon. The resulting adduct undergoes dehydration to yield the final condensed product. The reaction is driven by the formation of a stable, conjugated π-system. Using aqueous media and a mild catalyst like ammonium carbonate aligns with green chemistry principles.[14]

G cluster_reaction Knoevenagel Condensation Scheme Start Pyrazole Aldehyde + Malononitrile Product Pyrazolyl-ylidene malononitrile Start->Product  (NH₄)₂CO₃ (cat.), H₂O/EtOH  

Caption: Green synthesis of an alkene via Knoevenagel condensation.

Protocol 4: Knoevenagel Condensation with Malononitrile
  • Preparation: To a suspension of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of water and ethanol (10 mL per 1 mmol of aldehyde), add malononitrile (1.05 eq).

  • Reaction: Add ammonium carbonate ((NH₄)₂CO₃, 20 mol%) as the catalyst.[14] Heat the mixture to reflux (or stir vigorously at room temperature, which may require longer reaction times) for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture upon formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol, to remove unreacted starting materials and the catalyst. Dry the product under vacuum. The product is often pure enough for subsequent steps without further purification.

References

  • Simenel, A. A. et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR.
  • Al-Warhi, T. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate.
  • Modern Amination Methods. (n.d.). ResearchGate.
  • Catalytic oxidation of aldehydes to carboxylic acids with hydrogen peroxide as oxidant. (n.d.). Semantic Scholar.
  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. (n.d.). ScienceDirect.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate.
  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (n.d.). Semantic Scholar.
  • 5005 PDFs | Review articles in KNOEVENAGEL CONDENSATION. (n.d.). ResearchGate.
  • Reductive amination. (2024, March 19). Wikipedia.
  • Smari, C. et al. (2020). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Myers Chem 115. (n.d.).
  • Khallouk, S. et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Atlamsani, A. et al. (2017). Efficient and selective oxidation of aldehydes with dioxygen catalysed by vanadium-containing heteropolyanions. ScienceDirect.
  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. (n.d.). ResearchGate.
  • Sonar, J. P. et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate.

Sources

Application Notes & Protocols: Leveraging 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde for Next-Generation Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrazole ring is a foundational scaffold in modern agrochemical design, recognized as a "privileged structure" for its capacity to interact with a wide array of biological targets within fungi, insects, and weeds.[1] Compounds built upon this heterocyclic core have led to the successful commercialization of numerous high-efficacy fungicides, herbicides, and insecticides.[2][3] Within this chemical class, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde stands out as a strategic and versatile intermediate. Its structure combines several key features for agrochemical development: the stable pyrazole core, a 3-fluorophenyl group which can enhance metabolic stability and binding affinity, and a highly reactive carbaldehyde functional group.[4][5] This aldehyde is the synthetic linchpin, enabling diverse chemical modifications for the creation of extensive compound libraries.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. We will detail not only the synthetic protocols for its derivatization but also the rationale behind these transformations and the subsequent workflow for biological screening and mechanistic evaluation.

Section 1: The Strategic Value of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a Core Intermediate

The power of this molecule lies in the synergistic contribution of its constituent parts. Understanding this is crucial for designing effective synthetic campaigns.

  • The Pyrazole-4-carbaldehyde Moiety : The aldehyde group at the 4-position is the primary site for synthetic elaboration. It is readily converted into a carboxylic acid, a critical step for producing pyrazole-carboxamides, a class of compounds famous for their fungicidal activity.[1][6] This functional group also opens doors to other transformations like reductive amination and condensation reactions, allowing for broad structural diversification.[7]

  • The 1-(3-fluorophenyl) Group : The substitution on the pyrazole nitrogen is a key determinant of a molecule's biological activity and physical properties. The presence of a fluorine atom on the phenyl ring is a common strategy in agrochemical design to increase lipophilicity, which can improve cell membrane penetration, and to block sites of metabolic degradation, thereby enhancing the compound's bioavailability and residual activity in the field.

  • The 3-methyl Group : Substituents on the pyrazole ring itself, such as the methyl group at the 3-position, play a vital role in tuning the electronic properties and steric profile of the molecule. This fine-tuning is often essential for achieving a precise fit into the active site of a target enzyme or receptor.[8]

Logical Workflow for Developing Novel Agrochemicals

The following diagram outlines the strategic workflow from the starting intermediate to the identification of a lead candidate.

Agrochemical_Development_Workflow cluster_0 Synthesis & Library Generation cluster_1 Biological Screening Cascade cluster_2 Lead Optimization & Mechanistic Studies Start 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde Oxidation Protocol 2.1: Oxidation to Carboxylic Acid Start->Oxidation KMnO4 or other oxidant Coupling Protocol 2.2: Amide Coupling Oxidation->Coupling Amine coupling reagents (e.g., DCC) Library Diverse Pyrazole-Carboxamide Library Coupling->Library PrimaryScreen Protocol 3.1-3.3: Primary In Vitro Screening (Fungicide, Insecticide, Herbicide) Library->PrimaryScreen DoseResponse Dose-Response & EC50/LC50/IC50 Determination PrimaryScreen->DoseResponse Active compounds SecondaryScreen Secondary In Vivo Screening (e.g., Plant Leaf Assay) DoseResponse->SecondaryScreen Hit Identified 'Hit' Compound(s) SecondaryScreen->Hit MoA Mechanism of Action Studies (e.g., SDH Enzyme Assay) Hit->MoA SAR Structure-Activity Relationship (SAR) Analysis MoA->SAR LeadOpt Lead Optimization (Iterative Synthesis) SAR->LeadOpt Lead Lead Candidate SAR->Lead LeadOpt->Library New analogs

Caption: High-level workflow from intermediate to lead candidate.

Section 2: Core Synthetic Protocols

The following protocols provide step-by-step methodologies for the key chemical transformations of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2.1: Oxidation to 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Principle and Justification: This protocol details the oxidation of the aldehyde to a carboxylic acid, a foundational step for the synthesis of pyrazole-carboxamide fungicides and other derivatives.[1] Potassium permanganate (KMnO₄) is a robust and cost-effective oxidizing agent. An acetone/water mixture is used as the solvent system to balance the solubility of the organic substrate and the inorganic oxidant.[1]

Materials:

  • 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (e.g., 10 mmol, 2.04 g) in a mixture of acetone (60 mL) and water (40 mL).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • Slowly add solid potassium permanganate (e.g., 25 mmol, 3.95 g) in small portions over 30-45 minutes, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.

  • Cool the reaction mixture back to 10 °C and quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and the mixture becomes a thick brown slurry.

  • Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with a small amount of water.

  • Transfer the filtrate to a beaker and reduce its volume by approximately half using a rotary evaporator to remove the acetone.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If desired, the product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2.2: Synthesis of Pyrazole-Carboxamides via Amide Coupling

Principle and Justification: This protocol describes the coupling of the carboxylic acid (synthesized in Protocol 2.1) with a selected amine (e.g., a substituted aniline) to form the target pyrazole-carboxamide. Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. This amide linkage is central to the fungicidal activity of many commercial agrochemicals, including succinate dehydrogenase inhibitors (SDHIs).[9]

Materials:

  • 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

  • Substituted amine (e.g., 2-chloroaniline)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (e.g., 5 mmol, 1.10 g) and anhydrous DCM (50 mL).

  • Add the substituted amine (e.g., 5 mmol, 0.64 g of 2-chloroaniline) and a catalytic amount of DMAP (e.g., 0.1 mmol, 12 mg).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (e.g., 5.5 mmol, 1.13 g) in a minimum amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Validation Checkpoint: Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted pyrazole-carboxamide.

Section 3: Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a tiered screening approach is necessary to identify promising candidates.[10]

Protocol 3.1: Primary In Vitro Fungicidal Screening (Poisoned Food Technique)

Principle and Justification: This is a standard high-throughput method to assess the intrinsic ability of a compound to inhibit the mycelial growth of pathogenic fungi.[11] The test compound is incorporated directly into the growth medium.

Materials:

  • Synthesized pyrazole derivatives

  • Potato Dextrose Agar (PDA)

  • Stock solutions of test compounds in DMSO (e.g., 10 mg/mL)

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[8]

  • Sterile cork borer (5 mm)

  • Incubator (25 °C)

Procedure:

  • Prepare autoclaved PDA and cool it to approximately 45-50 °C in a water bath.

  • Add the appropriate volume of a compound's stock solution to the molten PDA to achieve a final screening concentration (e.g., 50 µg/mL). Ensure the DMSO concentration does not exceed 1% (v/v) in the final medium. Prepare a solvent-only control (PDA + DMSO).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each test and control plate.

  • Seal the plates with paraffin film and incubate at 25 °C in the dark.

  • After 3-5 days (or when the mycelium in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C = average diameter of the colony in the control, and T = average diameter of the colony in the treatment.

Data Presentation: Hypothetical Primary Screening Results
Compound IDAmine Moiety Used in SynthesisInhibition of B. cinerea @ 50 µg/mL (%)Inhibition of R. solani @ 50 µg/mL (%)
PZ-01 2-Chloroaniline8592
PZ-02 4-Fluoroaniline7881
PZ-03 2,4-Dichloroaniline9598
PZ-04 4-Trifluoromethylaniline6570
Control Commercial Fungicide (e.g., Bixafen)9999

Compounds showing high inhibition (e.g., >80%) would be advanced to dose-response studies to determine their EC₅₀ values.

Section 4: Mechanistic Insights for Pyrazole-Carboxamide Derivatives

Likely Mode of Action: Succinate Dehydrogenase Inhibition (SDHI) A vast number of commercial pyrazole-carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[1][9][12]

Causality: This enzyme is a critical component of cellular respiration, responsible for oxidizing succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the respiratory process, which halts the production of ATP (the cell's energy currency).[12] This energy crisis leads to the cessation of fungal growth and spore germination. The pyrazole-carboxamide core is the key pharmacophore that anchors the molecule within the enzyme's active site.[2]

Diagram of the SDHI Mode of Action

SDHI_Mechanism cluster_etc Mitochondrial Electron Transport Chain Krebs Krebs Cycle Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) Pool ComplexII->UQ e- transfer ComplexIII Complex III UQ->ComplexIII ATP_Synthase Complex V (ATP Synthase) ComplexIII->ATP_Synthase Proton gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Inhibitor Pyrazole-Carboxamide (e.g., PZ-03) Inhibitor->ComplexII Binds & Inhibits

Caption: Inhibition of Fungal Respiration by Pyrazole-Carboxamide SDHI Fungicides.[1]

Conclusion

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a high-potential building block for the discovery of novel agrochemicals. Its utility stems from a synthetically accessible aldehyde functional group combined with a pyrazole scaffold pre-decorated with substituents known to confer desirable agrochemical properties. The protocols and workflows detailed herein provide a robust framework for transforming this intermediate into diverse libraries of candidate molecules and systematically evaluating their biological activity. By understanding the chemical causality behind each synthetic and screening step, research and development teams can more efficiently navigate the path from a promising intermediate to a potent and valuable crop protection solution.

References

  • Title: Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Source: Molecules (Basel, Switzerland). URL: [Link]

  • Title: The Synthesis Pathway: From Intermediate to Fungicide. Source: Autech Industry Co., Limited. URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Source: Molecules. URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Source: Molecules (Basel, Switzerland). URL: [Link]

  • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Source: Horizon Research Publishing. URL: [Link]

  • Title: Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Source: Orbital: The Electronic Journal of Chemistry. URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (Basel, Switzerland). URL: [Link]

  • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Source: ResearchGate. URL: [Link]

Sources

experimental procedure for condensation reaction with 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Scaffolds and C-C Bond Formation

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, often described as a "privileged scaffold."[1] This distinction arises from its presence in a multitude of clinically successful therapeutic agents approved by the U.S. Food and Drug Administration (FDA).[2][3][4][5] The structural versatility and favorable physicochemical properties of the pyrazole ring allow it to interact with a wide range of biological targets, leading to drugs for inflammation (e.g., Celecoxib), cancer (e.g., Pralsetinib), and cardiovascular diseases (e.g., Apixaban).[1][2][3]

The synthesis of novel pyrazole derivatives is a critical activity in drug discovery. A powerful and fundamental method for creating carbon-carbon (C-C) bonds, essential for elaborating such scaffolds, is the Knoevenagel condensation.[6][7] This reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base, followed by a dehydration step to yield an α,β-unsaturated product.[6][8] This protocol provides a detailed, field-proven procedure for the Knoevenagel condensation of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde with malononitrile, a common active methylene compound.

Reaction Principle and Mechanism

The reaction proceeds via a classic Knoevenagel condensation mechanism. A basic catalyst, in this case, piperidine, deprotonates the active methylene compound (malononitrile) to form a resonance-stabilized carbanion (enolate).[9] This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol addition product subsequently undergoes base-catalyzed dehydration (elimination of a water molecule) to afford the final, stable α,β-unsaturated product.[6][9]

Reaction Scheme: 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde + Malononitrile → 2-((1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile

Experimental Protocol

This section details the step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Materials and Equipment

Reagents:

  • 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (FW: 204.20 g/mol )

  • Malononitrile (FW: 66.06 g/mol )

  • Piperidine (Catalyst)

  • Absolute Ethanol (Reagent Grade)

  • Ethyl Acetate (TLC and Recrystallization)

  • Hexanes (TLC and Recrystallization)

  • Deionized Water

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[10]

  • TLC chamber

  • UV lamp (254 nm)

  • Buchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

Procedure

1. Reaction Setup:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (1.00 g, 4.90 mmol, 1.0 eq).

  • Add malononitrile (0.34 g, 5.14 mmol, 1.05 eq).

  • Add 20 mL of absolute ethanol. Stir the mixture at room temperature until the solids dissolve.

2. Catalyst Addition and Reflux:

  • To the stirred solution, add piperidine (0.05 mL, ~0.5 mmol, 0.1 eq) dropwise using a micropipette.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

3. Reaction Monitoring:

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[11][12]

  • TLC System: A 3:1 mixture of Hexanes:Ethyl Acetate is a suitable starting eluent.

  • Procedure: Every 30-60 minutes, withdraw a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate alongside a spot of the starting aldehyde.

  • Visualization: View the developed plate under a UV lamp (254 nm). The reaction is considered complete upon the disappearance of the starting aldehyde spot and the appearance of a new, single product spot with a different Rf value. The reaction is typically complete within 2-4 hours.

4. Work-up and Isolation:

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • As the solution cools, the product should begin to precipitate as a solid. To maximize precipitation, cool the flask in an ice-water bath for 20-30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.[13][14]

  • Wash the collected crystals with a small amount of ice-cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.[15]

  • Allow the product to air-dry on the filter funnel for 15-20 minutes by pulling air through the solid.

5. Purification:

  • The crude product can be purified by recrystallization to achieve high purity.[15][16][17]

  • Solvent Selection: A mixture of ethyl acetate and hexanes is often effective.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. If any insoluble impurities remain, perform a hot filtration. Slowly add hexanes to the hot solution until it becomes slightly cloudy (the saturation point).

  • Allow the flask to cool slowly to room temperature, during which time pure crystals should form.[13] Further cooling in an ice bath can increase the yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data Summary and Characterization

The following table summarizes the key parameters for the described protocol.

ParameterValueRationale
Starting Aldehyde 1.00 g (4.90 mmol)Limiting Reagent
Malononitrile 0.34 g (5.14 mmol)Slight excess (1.05 eq) to ensure complete reaction of the aldehyde.
Catalyst Piperidine (~0.5 mmol)A weak base effective for catalyzing the Knoevenagel condensation.[6][7]
Solvent Absolute Ethanol (20 mL)Good solubility for reactants and facilitates product precipitation upon cooling.
Temperature Reflux (~78-80 °C)Provides sufficient energy to overcome the activation barrier without degrading reactants.
Reaction Time 2-4 hoursTypical duration, but should be confirmed by TLC monitoring.[18]

Expected Characterization Results:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new vinylic proton signal (~7.5-8.5 ppm). Aromatic and methyl proton signals corresponding to the pyrazole structure will also be present.

  • ¹³C NMR: The spectrum will confirm the presence of the new C=C double bond and the two nitrile carbons.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₄H₉FN₄, MW = 252.25 g/mol ).

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for confirming the structure of organic compounds.[19][20][21][22]

Experimental Workflow

The entire experimental process can be visualized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reagent Setup (Aldehyde, Malononitrile, Ethanol in Flask) B 2. Catalyst Addition (Piperidine) A->B Stir C 3. Heat to Reflux (~80°C) B->C D 4. Monitor by TLC (Check for Aldehyde) C->D Sample periodically D->C Reaction Incomplete E 5. Cool to RT / Ice Bath D->E Reaction Complete F 6. Vacuum Filtration (Collect Crude Product) E->F Precipitate forms G 7. Recrystallization (Ethyl Acetate/Hexanes) F->G H 8. Final Filtration & Drying G->H I 9. Characterization (MP, NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis of these vital heterocyclic compounds. The incorporation of fluorine into pyrazole scaffolds can significantly enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making them crucial in medicinal chemistry and agrochemicals.[1][2][3][4][5] However, the unique properties of fluorine also introduce specific synthetic hurdles.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to overcome these challenges and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of fluorinated pyrazoles.

Q1: My cyclocondensation reaction of a fluorinated 1,3-dicarbonyl compound with a substituted hydrazine is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[6][7][8] The hydrazine can attack either of the two distinct carbonyl groups, leading to different isomers that are often difficult to separate.[6][7][8]

Root Cause Analysis:

  • Electronic Effects: The electron-withdrawing nature of the fluorine-containing group (e.g., CF₃) can influence the electrophilicity of the adjacent carbonyl carbon.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack.

  • Solvent Effects: The solvent plays a critical role in mediating the reaction pathway through its polarity and hydrogen-bonding capabilities.[6][7][8]

  • pH: The pH of the reaction can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby influencing which one initiates the attack.[8]

Troubleshooting Strategies:

  • Solvent Optimization: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6][7][8] These solvents are believed to preferentially solvate and stabilize certain transition states, favoring the formation of one regioisomer.

  • pH Control: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc) can significantly alter the product ratio.[8] A systematic screening of pH conditions is recommended.

  • Temperature Adjustment: Running the reaction at different temperatures (e.g., room temperature vs. reflux) can impact the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer.

Q2: I am attempting a direct C-H fluorination of a pyrazole ring using an electrophilic fluorinating agent, but I am observing low yields and multiple side products. What is going wrong?

A2: Direct C-H fluorination is an attractive, atom-economical method, but it can be plagued by issues of reactivity and selectivity.[9]

Root Cause Analysis:

  • Reagent Reactivity: Electrophilic fluorinating agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) have varying reactivities.[10][11] A reagent that is too reactive can lead to over-fluorination or decomposition, while one that is not reactive enough may result in no reaction.

  • Substrate Deactivation: The pyrazole ring is an electron-rich heterocycle, but the presence of electron-withdrawing groups can deactivate it towards electrophilic attack.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts are crucial for controlling the reaction outcome.

Troubleshooting Strategies:

  • Screening of Fluorinating Agents: If one agent is not working, try others with different reactivity profiles. For instance, NFSI is generally considered a milder electrophilic fluorine source than Selectfluor®.[11]

  • Catalyst Introduction: For less reactive substrates, the use of a transition metal catalyst (e.g., Pd) can facilitate C-H activation and subsequent fluorination.[12]

  • Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. In some cases, using a stronger acid or base to generate a more reactive intermediate may be necessary.

Q3: My purification of a fluorinated pyrazole by column chromatography is proving difficult. The compound seems to be co-eluting with impurities or degrading on the silica gel.

A3: The unique properties of fluorinated compounds can indeed complicate purification.

Root Cause Analysis:

  • Polarity: Fluorine's high electronegativity can alter the polarity of the molecule in non-intuitive ways, making the choice of eluent challenging.

  • Acidity/Basicity: The pKa of the pyrazole ring can be affected by fluorination, potentially leading to interactions with the stationary phase (e.g., acidic silica gel).

  • Volatility: Some lower molecular weight fluorinated pyrazoles can be volatile, leading to loss of product during solvent removal.

Troubleshooting Strategies:

  • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase silica.

  • Eluent System Modification: A systematic screening of different solvent systems is crucial. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape and separation.

  • Alternative Purification Techniques: If chromatography is not effective, consider other methods such as recrystallization, distillation (for volatile compounds), or preparative HPLC.

Part 2: Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting common synthetic problems.

Scenario 1: Poor Yield in the Synthesis of a 3-Trifluoromethylpyrazole via Cyclocondensation

You are reacting a trifluoromethyl-1,3-diketone with phenylhydrazine and observing a low yield of the desired 3-trifluoromethylpyrazole.

Troubleshooting Workflow:

start Low Yield of 3-CF3-Pyrazole check_purity Verify Purity of Starting Materials (Diketone, Hydrazine) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->side_products optimize_reagents Check Reagent Stoichiometry and Addition Order check_purity->optimize_reagents optimize_temp Vary Reaction Temperature check_conditions->optimize_temp isomer_formation Isomeric Mixture Detected? side_products->isomer_formation decomposition Decomposition Products Identified? side_products->decomposition no_reaction Starting Material Unchanged? side_products->no_reaction optimize_solvent Optimize Solvent System (e.g., EtOH vs. TFE/HFIP) isomer_formation->optimize_solvent Yes milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) decomposition->milder_conditions Yes increase_temp Increase Temperature or Use Microwave Irradiation no_reaction->increase_temp Yes solution Improved Yield optimize_solvent->solution optimize_temp->solution optimize_reagents->solution milder_conditions->solution increase_temp->solution diketone Unsymmetrical CF3-1,3-Diketone intermediate1 HFIP-Carbonyl Complex (more stable) diketone->intermediate1 H-bonding at less hindered carbonyl intermediate2 HFIP-Carbonyl Complex (less stable) diketone->intermediate2 H-bonding at CF3-proximal carbonyl hfip HFIP (Fluorinated Alcohol) hydrazine Hydrazine Attack intermediate1->hydrazine intermediate2->hydrazine product1 Major Regioisomer hydrazine->product1 product2 Minor Regioisomer hydrazine->product2

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the Heterocyclic Chemistry Support Center. As a Senior Application Scientist, the most frequent troubleshooting request I receive involves the classic Knorr pyrazole synthesis yielding inseparable mixtures of 1,3- and 1,5-disubstituted regioisomers. This guide is designed to help drug development professionals and synthetic chemists move beyond empirical screening. Here, we dissect the mechanistic causality behind regioisomer formation and provide field-proven, self-validating protocols to enforce absolute regiocontrol in your workflows.

FAQ 1: Why does my reaction with substituted hydrazines and 1,3-diketones always yield a mixture of regioisomers?

Causality & Mechanism: The ambiguity in the Knorr synthesis arises from a double-competition scenario. Substituted hydrazines (R-NH-NH₂) possess two nucleophilic nitrogen atoms: the terminal NH₂ is sterically unhindered but less electron-rich, while the internal NH is sterically hindered but more electron-rich. Concurrently, 1,3-diketones present two electrophilic carbonyl carbons. If the steric and electronic differences between these two carbons are marginal, the hydrazine will attack both sites indiscriminately[1]. This lack of thermodynamic or kinetic bias results in a statistical mixture of 1,3- and 1,5-disubstituted pyrazoles.

Knorr Hydrazine Substituted Hydrazine (R-NH-NH2) Attack1 NH2 attacks C1 Carbonyl Hydrazine->Attack1 Attack2 NH2 attacks C3 Carbonyl Hydrazine->Attack2 Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Attack1 Diketone->Attack2 Isomer13 1,3-Disubstituted Pyrazole (Regioisomer A) Attack1->Isomer13 Cyclization & Dehydration Isomer15 1,5-Disubstituted Pyrazole (Regioisomer B) Attack2->Isomer15 Cyclization & Dehydration

Competing nucleophilic attack pathways in the classic Knorr pyrazole synthesis.

FAQ 2: How do β-enaminones solve the regioselectivity problem, and how do I implement them?

Causality & Mechanism: To force regioselectivity, you must electronically differentiate the two electrophilic centers. β-enaminones (R¹-CO-CH=CH-NR²₂) achieve this via a highly polarized push-pull system[2]. According to Hard-Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophile, while the β-carbon (softened by the electron-donating amine) is a "soft" electrophile. The terminal NH₂ of the hydrazine (a hard nucleophile) selectively attacks the hard carbonyl carbon. The subsequent cyclization forces the internal NH to displace the secondary amine at the β-carbon, yielding a single regioisomer[2][3].

Enaminone Enaminone β-Enaminone (Polarized Electrophile) Step1 NH2 attacks Hard Carbonyl C Enaminone->Step1 Hydrazine Hydrazine (R-NH-NH2) (Nucleophile) Hydrazine->Step1 Step2 NH attacks Soft β-Carbon Step1->Step2 - H2O Product Single Regioisomer (100% Selectivity) Step2->Product - Secondary Amine

Regioselective cyclocondensation driven by the electronic polarization of β-enaminones.

FAQ 3: I need to synthesize 1,3,5-trisubstituted pyrazoles without using 1,3-dicarbonyl equivalents. What is the most reliable alternative?

Causality & Mechanism: A highly reliable, self-validating alternative is the reaction of electron-deficient N-arylhydrazones with nitroolefins. This strategy completely bypasses the Knorr paradigm. As demonstrated by [4], this stepwise cycloaddition exploits the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone. The carbon atom of the hydrazone attacks the highly electrophilic β-carbon of the nitroolefin, followed by the nitrogen attacking the α-carbon. This leads to cyclization and the oxidative elimination of nitrous acid (HNO₂), yielding strictly one regioisomer[4].

Step-by-Step Methodology: N-Arylhydrazone + Nitroolefin Condensation

  • Preparation: In an oven-dried round-bottom flask, combine the N-arylhydrazone (1.0 equiv) and the nitroolefin (1.2 equiv).

  • Solvent System: Suspend the reagents in a mixture of 2,2,2-Trifluoroethanol (TFE) and Trifluoroacetic acid (TFA) (10:1 v/v). Scientist Insight: TFE stabilizes the polar intermediates without acting as a competing nucleophile, while TFA acts as an acid-assist to accelerate the initial nucleophilic attack.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–12 hours. Monitor via LC-MS until the hydrazone is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃ to neutralize the TFA.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to isolate the pure 1,3,5-trisubstituted pyrazole.

FAQ 4: Can I use terminal alkynes to force regioselective pyrazole synthesis?

Causality & Mechanism: Yes, through the base-promoted coupling of N-alkylated tosylhydrazones with terminal alkynes. According to [5], using a strong base (t-BuOK) in pyridine with 18-crown-6 promotes a direct nucleophilic addition of the hydrazone to the alkyne. This is followed by a 1,3-H shift, cyclization, and protonation. Because the sequence is strictly ordered by the acidity of the hydrazone and the polarization of the alkyne, it avoids symmetric diazo intermediates and provides 100% regioselectivity—even when the substituents on the alkyne and hydrazone are electronically similar[5].

Tosylhydrazone Hydrazone N-Alkylated Tosylhydrazone Intermediate Nucleophilic Addition & 1,3-H Shift Hydrazone->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Cyclization Cyclization & Protonation Intermediate->Cyclization t-BuOK, Pyridine Product 1,3,5-Trisubstituted Pyrazole Cyclization->Product

Base-promoted regioselective synthesis of pyrazoles from N-tosylhydrazones and alkynes.

Quantitative Data: Strategy Comparison

To assist in selecting the appropriate self-validating protocol for your specific substrates, consult the following comparison matrix:

Synthetic StrategyReagentsRegioselectivityKey Mechanistic AdvantageTypical Yields
Modified Knorr β-Enaminones + HydrazinesExcellent (>95%)Electronic differentiation via push-pull system75–95%
Stepwise Cycloaddition N-Arylhydrazones + NitroolefinsComplete (100%)Bypasses 1,3-diketones; tolerates bulky aryl groups60–85%
Base-Promoted Coupling N-Tosylhydrazones + Terminal AlkynesComplete (100%)Avoids diazo intermediates; high functional group tolerance70–90%
Iodine-Mediated Oxidation α,β-Unsaturated Ketones + HydrazinesHigh (>90%)Metal-free oxidative C-N bond formation65–88%
References
  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry, 2011, 15(5), 657-674. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Letters, 2006, 8, 3505-3508 / Journal of Organic Chemistry, 2008, 73, 2412-2415. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters, 2014, 16, 576-579. URL:[Link]

  • Ionic liquid effects on the reaction of β-enaminones and tert-butylhydrazine and applications for the synthesis of pyrazoles Source: Catalysis Communications, 2009. URL:[Link]

  • Pyrazole Synthesis (General Resource & Literature Compilation) Source: Organic Chemistry Portal URL:[Link]

(Note: Ensure all laboratory protocols are conducted under appropriate fume hood ventilation and standard PPE, as hydrazines are notoriously toxic and potentially explosive under certain conditions.)

Sources

Technical Support Center: Purification of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is typically achieved via the Vilsmeier-Haack formylation of the corresponding pyrazole core. While the reaction is robust, the downstream purification is notoriously challenging due to the generation of regioisomers, the persistence of high-boiling solvents, and the tendency of the product to "oil out" rather than crystallize.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistically grounded troubleshooting and self-validating protocols.

I. Synthesis & Purification Workflow

Workflow N1 1-(3-Fluorophenyl)-3-methyl-1H-pyrazole N3 Iminium Intermediate N1->N3 Formylation N2 Vilsmeier Reagent (POCl3/DMF) N2->N3 Electrophilic Attack N4 Ice-Water Quench (< 5 °C) N3->N4 Hydrolysis N5 Crude Aldehyde + Isomers + DMF N4->N5 Phase Separation N6 5% LiCl Aq. Wash N5->N6 DMF Removal N7 Silica Chromatography N6->N7 Isomer Resolution N8 Crystallization (EtOH/H2O) N7->N8 Solidification N9 Pure Target Compound N8->N9 Final Isolation

Vilsmeier-Haack synthesis and purification workflow for pyrazole-4-carbaldehydes.

II. Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" instead of crystallizing, and how can I force crystal formation?

Mechanistic Causality: "Oiling out" occurs when the target compound separates from the solution as a supercooled liquid phase rather than a solid lattice. This is highly prevalent in pyrazole-4-carbaldehydes because residual N,N-dimethylformamide (DMF) and unquenched phosphoryl trichloride (POCl3) byproducts act as plasticizers. These impurities depress the melting point of your compound below the temperature of the crystallization solvent 1[1]. Furthermore, high salt content from the neutralization step can cause phase-splitting 2[2]. Actionable Solution: Do not attempt to crystallize directly from the crude reaction mixture. First, ensure absolute removal of DMF (see Q2). If oiling still occurs in standard solvents, switch to a biphasic anti-solvent system like Ethanol/Water. Dissolve the oil in minimal hot ethanol, add water dropwise until the cloud point is reached, and allow the mixture to cool extremely slowly to room temperature before moving to 4 °C.

Q2: How do I efficiently remove residual DMF without losing my target carbaldehyde?

Mechanistic Causality: DMF is a polar aprotic solvent that readily partitions into organic layers (like ethyl acetate or dichloromethane) due to favorable dipole-dipole interactions3[3]. Simple water washes are insufficient because the partition coefficient of DMF in EtOAc/Water allows a significant percentage to remain in the organic phase, ruining subsequent chromatography and crystallization steps. Actionable Solution: Wash the organic extraction layer with a 5% aqueous Lithium Chloride (LiCl) solution. The highly highly charged Li+ and Cl- ions drastically increase the ionic strength of the aqueous phase, disrupting the hydrogen bonding network between DMF and residual water in the organic layer. This "salts out" the organic product while forcing DMF into the aqueous phase.

Q3: My synthesis yielded a mixture of regioisomers. How do I separate the 1,3-disubstituted isomer from the 1,5-disubstituted isomer?

Mechanistic Causality: The initial formation of the pyrazole ring (prior to formylation) via the condensation of 3-fluorophenylhydrazine with a 1,3-dicarbonyl equivalent inherently produces both 1,3- and 1,5-regioisomers due to the competitive nucleophilic attack of the two hydrazine nitrogen atoms. Subsequent Vilsmeier-Haack formylation locks these isomers in place, yielding a mixture of carbaldehydes 4[4] 5[5]. Actionable Solution: The 1,5-isomer is significantly more sterically hindered around the N1-phenyl ring compared to the 1,3-isomer, which alters its dipole moment and interaction with silica gel. Utilize silica gel column chromatography with a shallow gradient of Hexane/Ethyl Acetate (starting at 9:1). The isomers typically exhibit a ΔRf of ~0.15.

III. Quantitative Data Summary

The following table summarizes the optimized physicochemical parameters required to successfully isolate the target compound.

Purification ParameterOptimized Condition / ReagentMechanistic PurposeTypical Metric / Outcome
Reaction Quench Ice-water (10 g ice / 1 mL DMF), < 5 °CPrevent thermal degradation of the iminium intermediate> 90% intermediate hydrolysis
DMF Extraction 5% aq. LiCl wash (5x volume)Disrupt DMF-water H-bonding via ionic strength< 2% residual DMF by 1H NMR
Isomer Separation Silica, Hexane/EtOAc (85:15)Exploit steric differences of 1,3 vs 1,5 isomersΔRf ≈ 0.15–0.20
Crystallization EtOH / H2O (1:1 v/v)Biphasic slow-cooling to prevent "oiling out"> 98% purity, sharp melting point

IV. Self-Validating Purification Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Controlled Quenching and Hydrolysis

  • Action: Upon completion of the Vilsmeier-Haack reaction, transfer the mixture dropwise into a vigorously stirred beaker of crushed ice (10 g of ice per 1 mL of DMF used) over 30 minutes.

  • Validation Checkpoint: Monitor the internal temperature with a thermocouple. The temperature must remain below 10 °C. If it spikes, pause the addition. Once addition is complete, adjust the pH to 7.0–7.5 using saturated aqueous Na2CO3. Validate the pH using a calibrated probe, not just indicator paper. The iminium intermediate will only fully hydrolyze to the aldehyde at a neutral to slightly basic pH.

Step 2: Liquid-Liquid Extraction & DMF Purging

  • Action: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers and wash sequentially with 5% aqueous LiCl (5 x 50 mL), followed by a single brine wash (1 x 50 mL). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Validation Checkpoint: Dissolve a 5 mg aliquot of the crude residue in CDCl3 and run a quick 1H NMR. Look for the characteristic DMF peaks (formyl proton at ~8.0 ppm and two methyl singlets at ~2.8-3.0 ppm). If the integration of the DMF formyl peak is >2% relative to your pyrazole carbaldehyde peak (~9.9 ppm), redissolve in EtOAc and repeat the LiCl washes.

Step 3: Chromatographic Resolution of Regioisomers

  • Action: Dry-load the crude mixture onto silica gel. Run a flash chromatography column using a gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Validation Checkpoint: Spot the fractions on a TLC plate. You should observe two distinct UV-active spots. Collect the fractions corresponding to the desired 1,3-isomer. To definitively validate which fraction is the 1-(3-fluorophenyl)-3-methyl isomer, perform a 2D NOESY NMR on the purified fractions. The correct 1,3-isomer will lack an NOE cross-peak between the pyrazole C3-methyl group and the N1-phenyl ortho-protons.

Step 4: Anti-Solvent Crystallization

  • Action: Dissolve the chromatographically pure solid in a minimal volume of boiling Ethanol. Remove from heat and add distilled water dropwise until the solution becomes slightly turbid (the cloud point). Add one drop of Ethanol to clear the solution, cover, and let it stand undisturbed at room temperature for 12 hours, then transfer to 4 °C for 4 hours.

  • Validation Checkpoint: Filter the resulting crystals and determine the melting point. A sharp melting point range (≤ 2 °C variance) validates the exclusion of trapped solvent and regioisomeric impurities.

V. References

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: PMC (National Institutes of Health) URL:[Link][4]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL:[Link][5]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Source: Organic Process Research & Development - ACS Publications URL:[Link][2]

Sources

catalyst selection for pyrazole derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the mechanistic causality behind catalyst selection. Whether you are constructing the pyrazole core de novo or performing late-stage N-arylation, the success of your workflow depends on matching the thermodynamic and kinetic demands of your substrates with the correct catalytic system.

Below, you will find a visual decision matrix, field-proven troubleshooting FAQs, comparative quantitative data, and self-validating experimental protocols to ensure high-fidelity results in your drug development pipelines.

Visual Workflow: Catalyst Selection Decision Tree

CatalystSelection Start Starting Material Strategy? Condensation De novo Ring Synthesis (Hydrazines + Dicarbonyls) Start->Condensation Ring Construction Functionalization Late-Stage Functionalization (Pre-formed Pyrazole Core) Start->Functionalization N-Arylation MCR Multicomponent Reaction (Aldehyde + Malononitrile) Condensation->MCR Photocatalysis Visible Light Annulation (Hydrazine + α-Bromoketone) Condensation->Photocatalysis Ullmann Ullmann Coupling (Aryl Halides) Functionalization->Ullmann Buchwald Buchwald-Hartwig (Aryl Triflates) Functionalization->Buchwald MCR_Cat Heterogeneous Solid Acids (e.g., SPVA, ZnO NPs) MCR->MCR_Cat Photo_Cat Metal-Free Photocatalysis (Air Oxidant, RT) Photocatalysis->Photo_Cat Cu_Cat CuI + Diamine Ligand (e.g., DMEDA, Quebrachitol) Ullmann->Cu_Cat Pd_Cat Pd(OAc)2 + Phosphine (e.g., BrettPhos) Buchwald->Pd_Cat

Decision tree for selecting optimal catalytic systems in pyrazole synthesis.

Section 1: Multicomponent Reactions (MCRs) & Ring Construction

Q: My one-pot multicomponent synthesis of pyrazole-4-carbonitriles (aldehyde + malononitrile + phenylhydrazine) is yielding complex mixtures and low conversion. Why is this happening, and how do I fix it?

A: This typically stems from using a homogeneous catalyst that lacks balanced acidic and basic sites, leading to competing Knoevenagel condensation and Michael addition side reactions. To fix this, switch to a dual-site heterogeneous catalyst. Causality: An engineered polyvinyl alcohol (SPVA) catalyst provides a cooperative effect[1]. The acidic sites on the catalyst matrix activate the carbonyl carbon of the aldehyde for nucleophilic attack by malononitrile, while the localized basic sites facilitate the subsequent cyclization with phenylhydrazine. Using an SPVA catalyst under solvent-free conditions or in aqueous ethanol can push yields to 89–96% while allowing for easy catalyst recovery via simple filtration[1].

Q: Can I synthesize 1,3,5-trisubstituted pyrazoles without relying on harsh Lewis acids or halogen oxidants?

A: Yes. Traditional methods require strong oxidants (e.g., I2, DDQ) which complicate late-stage functionalization. A modern, greener approach utilizes visible-light-promoted intermolecular annulation between aryl hydrazines and α-bromoketones[2]. Causality: Under transition-metal-free conditions, visible light drives a radical pathway using air as the terminal oxidant. The hydrazine forms a carbanion intermediate that undergoes nucleophilic attack on the α-bromoketone, followed by dehydration and intramolecular cyclization[2]. This protocol operates at room temperature, ensuring excellent functional group tolerance.

Section 2: Transition-Metal Catalyzed N-Arylation

Q: My copper-catalyzed N-arylation (Ullmann condensation) of pyrazole with aryl chlorides is stalling at <20% conversion. How do I optimize the catalytic cycle?

A: Aryl chlorides have a high C-Cl bond dissociation energy (~96 kcal/mol), making the oxidative addition step of the Cu(I)/Cu(III) catalytic cycle thermodynamically unfavorable compared to aryl iodides. Causality: To overcome this barrier, you must tune the electron density of the copper center using strongly donating bidentate ligands. Switching from simple amines to ligands like N,N'-dimethylethylenediamine (DMEDA)[3] or naturally derived l-(−)-Quebrachitol (QCT) significantly lowers the activation energy for oxidative addition[4]. Furthermore, swapping your base from K2CO3 to the stronger t-BuOK in DMSO at 120 °C will facilitate the transmetalation/deprotonation step, driving the conversion of inert aryl chlorides to >70%[4].

Quantitative Data: Catalyst Performance Comparison

Catalyst SystemReaction TypeSubstratesTemp (°C)Time (h)Yield (%)Key Advantage
SPVA (Heterogeneous) MCR [3+2] AnnulationAldehyde, Malononitrile, PhenylhydrazineRT0.25 - 0.889 - 96Solvent-free, recyclable up to 6 cycles[1]
CuI / DMEDA Ullmann N-ArylationPyrazole, Aryl Iodide110 - 1302485 - 95Cost-effective, highly scalable[3]
Cu powder / QCT Ullmann N-ArylationPyrazole, Aryl Chloride1208 - 1670 - 92Activates inert aryl chlorides[4]
Visible Light / Air Intermolecular AnnulationAryl Hydrazine, α-BromoketoneRT1280Transition-metal-free, mild conditions[2]

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)

This protocol is optimized for the coupling of 1H-pyrazole with ethyl 4-iodobenzoate.[3]

  • Catalyst & Substrate Loading: To a flame-dried Schlenk tube containing a magnetic stir bar, add copper(I) iodide (0.1 mmol, 10 mol%), 1H-pyrazole (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

    • Self-Validation: The solid mixture should be free-flowing. Clumping indicates moisture contamination, which will poison the Cu(I) catalyst.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate and backfill with Argon (Repeat 3x).

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which permanently halts the oxidative addition step.

  • Ligand & Solvent Addition: Under Argon, inject anhydrous DMF (2 mL), followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%), and ethyl 4-iodobenzoate (1.0 mmol, 1.0 eq.).

    • Self-Validation: Upon addition of the diamine ligand, the solution should turn a deep blue/green color, confirming the successful formation of the active Cu-diamine complex. If it turns brown, oxygen contamination has occurred.

  • Reaction: Place the sealed tube in a preheated oil bath at 110°C and stir vigorously for 24 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active aryl iodide spot confirms reaction completion.

  • Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 20 mL) and brine (20 mL) to remove the DMF and copper salts. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

Protocol B: One-Pot Multicomponent Synthesis using SPVA Catalyst

This protocol is optimized for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives.[1]

  • Reagent Mixing: In a 50 mL round-bottom flask, combine the substituted arylaldehyde (1.0 eq.), malononitrile (1.0 eq.), and phenylhydrazine (1.0 eq.) in 5 mL of aqueous ethanol.

  • Catalyst Addition: Add the engineered SPVA catalyst (10 wt%).

    • Causality: The dual acidic/basic sites on the SPVA matrix simultaneously activate the carbonyl and facilitate the cyclization without the need for homogeneous bases, preventing unwanted side reactions.

  • Reaction: Stir the mixture at room temperature for 30–50 minutes.

    • Self-Validation: The reaction mixture will transition from a clear solution to a thick suspension. This precipitation of the highly crystalline pyrazole-4-carbonitrile product is a self-indicating marker of high conversion.

  • Catalyst Recovery & Purification: Filter the crude mixture. The solid retentate contains both the product and the SPVA catalyst. Dissolve the retentate in hot ethanol; the insoluble SPVA catalyst can be filtered off, washed, and dried for reuse. Cool the ethanol filtrate to yield pure pyrazole crystals.

References

  • One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst Source: ResearchGate URL:1

  • Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate Source: BenchChem URL:3

  • Visible-Light-Promoted Intermolecular Annulation Toward Efficient Synthesis of Multisubstituted Pyrazoles Source: ACS Publications URL:2

  • l-(−)-Quebrachitol as a Ligand for Selective Copper(0)-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles Source: ACS Publications URL:4

Sources

Navigating the Heat: A Technical Support Center for Exothermic Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often involves highly exothermic reactions that can pose significant safety risks and impact product yield and purity if not properly managed.[1][2][3][4][5][6][7] This technical support center provides a comprehensive guide to understanding, predicting, and controlling these exotherms. Drawing from established protocols and field-proven insights, this resource aims to equip you with the knowledge to ensure safer and more efficient pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Which steps in pyrazole synthesis are typically the most exothermic?

A1: Several common pyrazole synthesis routes involve significant heat release. The most notable exothermic steps include:

  • Ring Closure/Cyclocondensation: The reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives to form the pyrazole ring is often exothermic.[1][3][5][6][8] For instance, the large-scale synthesis of 3,5-diamino-1H-pyrazole, Disperazol, noted a "rather exothermic" ring closure when using hydrazine hydrate.[1][3]

  • Vilsmeier-Haack Formylation: The reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) to create the Vilsmeier reagent, and its subsequent reaction with a pyrazole substrate, are both exothermic processes.[2]

  • Diazotization Reactions: While sometimes used in precursors to pyrazole synthesis, diazotization reactions are notoriously exothermic and require strict temperature control, often below 5°C, to prevent the accumulation of unstable diazonium species.[1][3][9]

  • Quenching: The process of stopping a reaction, often by adding water or another reagent, can be highly exothermic, especially after reactions involving reagents like POCl₃.[2]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in pyrazole synthesis?

A2: Uncontrolled exotherms can lead to a cascade of hazardous events, including:

  • Thermal Runaway: This is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[10][11] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[11][12][13]

  • Formation of By-products and Impurities: Higher temperatures can activate alternative reaction pathways, leading to the formation of unwanted by-products and reducing the purity and yield of the desired pyrazole.[2][14] For example, in one large-scale synthesis, inadequate temperature control led to the formation of a significant bis-addition byproduct.[14]

  • Decomposition of Reagents or Products: Many organic molecules, including some pyrazole derivatives, can decompose at elevated temperatures, posing additional safety hazards and reducing yield.[9]

  • Solvent Boiling and Over-pressurization: If the reaction temperature exceeds the boiling point of the solvent, the resulting pressure increase can be hazardous. This is a particular concern with low-boiling point solvents like diethyl ether.[1]

Q3: How can I predict the potential for an exothermic reaction in my planned pyrazole synthesis?

A3: While experience provides some intuition, a more systematic approach is recommended:

  • Literature Review: Carefully review the literature for the specific or similar pyrazole synthesis you are planning. Pay close attention to reported reaction conditions, exotherms, and safety precautions.

  • Reaction Calorimetry: For scaling up reactions, reaction calorimetry is an invaluable tool. It provides real-time data on the heat flow of a reaction, allowing for a quantitative analysis of its energetic profile.[15]

  • Small-Scale Pilot Reactions: Always conduct small-scale experiments before attempting a large-scale synthesis.[15] This allows you to observe the reaction's thermal behavior under controlled conditions and make necessary adjustments to the protocol.

Troubleshooting Guide: Managing Exotherms in Practice

This section provides actionable solutions to common problems encountered during exothermic pyrazole synthesis.

Problem Potential Cause Troubleshooting Action Scientific Rationale
Rapid, uncontrolled temperature increase during reagent addition. Reagent addition is too fast.Slow down the rate of addition using a dropping funnel or syringe pump.[1][15]Slower addition allows the cooling system to dissipate the heat generated by the reaction as it forms, preventing accumulation of unreacted reagents and a sudden exotherm.[11]
Inadequate cooling.Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. Use a larger bath or a more efficient cooling system if necessary.[2][10][15]The rate of heat removal must exceed the rate of heat generation to maintain temperature control.
Reaction concentration is too high.Dilute the reaction mixture with an appropriate solvent.[15]A more dilute reaction reduces the concentration of reactants, thereby slowing the reaction rate and reducing the rate of heat generation per unit volume.
Significant by-product formation. Reaction temperature is too high.Optimize the reaction temperature by conducting small-scale experiments at various temperatures.[2]Lowering the temperature can disfavor side reactions that have higher activation energies, thus improving selectivity for the desired product.
Incorrect order of addition.Review the established protocol for the correct order of reagent addition. In many cases, adding the more reactive component slowly to the less reactive one is safer.[15]The order of addition can significantly impact the reaction pathway and the formation of intermediates, which can influence both yield and exothermicity.
Pressure buildup in the reactor. Gas evolution from the reaction.Ensure the reaction is conducted in an open or vented system (e.g., with a condenser open to the atmosphere or a pressure relief valve).[15]Reactions that produce gaseous by-products require a means for the gas to escape to prevent dangerous pressure buildup.
Solvent is boiling.Use a higher-boiling point solvent if the reaction requires elevated temperatures, or improve the efficiency of the condenser.Maintaining the reaction temperature below the solvent's boiling point is crucial for pressure control in a closed or semi-closed system.

Experimental Protocols for Exotherm Management

Protocol 1: Controlled Addition of a Reactive Reagent

This protocol is essential for reactions where one reagent is particularly reactive and its addition leads to a strong exotherm, such as the addition of hydrazine hydrate during pyrazole ring closure.[1][3]

  • Setup:

    • Place the reaction flask containing the initial substrate and solvent in a cooling bath (e.g., ice-water bath) on a magnetic stir plate.

    • Insert a thermometer or thermocouple into the reaction mixture to monitor the internal temperature.

    • Place the reactive reagent in a pressure-equalizing dropping funnel fitted to the reaction flask.

  • Procedure:

    • Begin stirring the reaction mixture and allow it to cool to the desired initial temperature.

    • Add the reactive reagent dropwise from the dropping funnel, monitoring the internal temperature closely.

    • Maintain the desired temperature range by adjusting the addition rate. If the temperature begins to rise rapidly, stop the addition immediately and allow the mixture to cool before resuming at a slower rate.[15]

  • Monitoring:

    • Continuously monitor the reaction temperature throughout the addition.

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure the reaction is proceeding as expected.[8][16]

Protocol 2: Utilizing Flow Chemistry for Enhanced Safety

Flow chemistry offers significant safety advantages for managing highly exothermic and hazardous reactions by performing the reaction in a continuous stream through a small reactor.[17][18] This minimizes the volume of the reaction mixture at any given time, providing excellent heat transfer and precise temperature control.[17] This is particularly advantageous for potentially hazardous steps like diazotization.[1][3][9]

  • System Setup:

    • Set up a continuous flow reactor system with pumps to deliver the reactant solutions.

    • The reactor itself is typically a coil of tubing immersed in a temperature-controlled bath.

    • A back-pressure regulator is used to control the pressure within the reactor.

  • Procedure:

    • Prepare separate solutions of the reactants.

    • Pump the reactant solutions at controlled flow rates into a mixing unit before they enter the heated or cooled reactor coil.

    • The reaction occurs as the mixture flows through the coil. The product stream is collected at the outlet.

  • Advantages:

    • Superior Heat Transfer: The high surface-area-to-volume ratio of the flow reactor allows for very efficient heat dissipation, preventing temperature spikes.[17]

    • Reduced Reaction Volume: Only a small amount of the reaction mixture is present in the reactor at any time, minimizing the potential hazard of a runaway reaction.[1][3][9][17]

    • Precise Control: Temperature, pressure, and residence time can be precisely controlled, leading to improved reproducibility and potentially higher yields.[17]

Visualizing Exotherm Management Strategies

Decision-Making Workflow for Managing Exothermic Reactions

Exotherm_Management cluster_planning Planning & Assessment cluster_execution Execution & Control cluster_outcome Outcome Start Start: Plan Pyrazole Synthesis LitReview Literature Review for Exotherm Data Start->LitReview Calorimetry Consider Reaction Calorimetry for Scale-Up LitReview->Calorimetry SmallScale Perform Small-Scale Pilot Reaction Calorimetry->SmallScale ExothermObserved Exotherm Observed? SmallScale->ExothermObserved SlowAddition Slow Reagent Addition ExothermObserved->SlowAddition Yes Proceed Proceed with Synthesis ExothermObserved->Proceed No ImproveCooling Improve Cooling Efficiency SlowAddition->ImproveCooling Dilute Dilute Reaction Mixture ImproveCooling->Dilute FlowChem Consider Flow Chemistry Dilute->FlowChem FlowChem->Proceed Unsafe Potential for Runaway - Re-evaluate FlowChem->Unsafe If batch still unsafe SafeReaction Safe & Controlled Reaction Proceed->SafeReaction Proceed->SafeReaction

Caption: A decision-making workflow for assessing and managing exothermic reactions in pyrazole synthesis.

Batch vs. Flow Chemistry for Exothermic Reactions

Batch_vs_Flow cluster_batch Batch Chemistry cluster_flow Flow Chemistry Batch Large Reaction Volume HeatAccumulation Heat Accumulation Batch->HeatAccumulation Poor Heat Transfer RunawayRisk Higher Risk of Thermal Runaway HeatAccumulation->RunawayRisk Flow Small Reaction Volume EfficientCooling Efficient Heat Dissipation Flow->EfficientCooling High Surface-to-Volume Ratio EnhancedSafety Enhanced Safety EfficientCooling->EnhancedSafety

Caption: Comparison of heat management in batch versus flow chemistry for exothermic reactions.

By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can significantly enhance the safety and efficiency of their pyrazole synthesis endeavors.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Preprints.org. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024). American Chemical Society. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. [Link]

  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]

  • Safety Precautions for Handling Exothermic Reactions. Tanbourit. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Reactive chemicals and chemical reactions. Safety & Work. [Link]

  • How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Royal Society of Chemistry. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Center for Biotechnology Information. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry. [Link]

  • High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • It's About Time: The 6 Phases of Thermal Runaway Propagation. Aspen Aerogels. [Link]

  • Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations. (2024). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Pyrazoles: Mechanistic Insights and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, highly valued for its robust hydrogen-bonding capabilities, metabolic stability, and diverse pharmacological activities. As modern drug targets demand increasingly complex and specifically substituted pyrazoles, synthetic methodologies have evolved significantly. The landscape has shifted from classical condensations to highly regioselective cycloadditions and multicomponent reactions.

This guide provides an objective, head-to-head comparison of the primary synthesis routes for substituted pyrazoles. Designed for researchers and drug development professionals, it details the mechanistic causality behind experimental choices and provides self-validating protocols to ensure reproducible, high-yield results at the bench.

The Knorr Pyrazole Synthesis: Classical vs. Optimized

The classical Knorr synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While highly efficient for symmetrical substrates, unsymmetrical 1,3-dicarbonyls typically yield a problematic mixture of regioisomers due to the competing electrophilicity of the two carbonyl carbons (1).

Mechanistic Causality: The reaction initiates via nucleophilic attack by the more nucleophilic nitrogen of the hydrazine onto the most sterically accessible or electrophilic carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization forms a cyclic hemiaminal, which undergoes dehydration to yield the aromatic pyrazole (2). To overcome poor regioselectivity, researchers have manipulated solvent polarity and acid catalysis. For instance, Gosselin et al. demonstrated that using aprotic solvents with strong dipole moments (e.g., DMAc) stabilizes the transition state of the favored regioisomer, while the addition of aqueous HCl accelerates the final dehydration step, effectively trapping the desired product and shifting the equilibrium (3).

Knorr A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C Condensation (-H₂O) B Hydrazine Derivative B->C Condensation (-H₂O) D Cyclic Hemiaminal C->D Intramolecular Cyclization E Substituted Pyrazole D->E Dehydration (-H₂O)

Fig 1: Mechanistic workflow of the Knorr pyrazole synthesis.

Protocol: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles

Adapted from Gosselin et al.

  • Preparation: In a dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.

  • Reagent Addition: Slowly add the arylhydrazine (1.05 equiv) to the stirring solution at room temperature.

  • Catalysis: Add 10 N aqueous HCl (0.5 equiv).

    • Causality: The strong acid protonates the cyclic hemiaminal hydroxyl group, transforming it into a superior leaving group. This drastically accelerates the aromatization step, preventing equilibration that leads to regioisomer mixtures.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) until the complete consumption of the diketone.

  • Work-up & Self-Validation: Quench with saturated NaHCO₃, extract with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Validation: The crude ¹H NMR should display a single set of pyrazole peaks, validating the regiocontrol prior to recrystallization. Typical yields range from 59-98%.

1,3-Dipolar Cycloaddition: Precision Regiocontrol

For highly functionalized, polysubstituted pyrazoles where the Knorr synthesis fails, 1,3-dipolar cycloaddition is the premier strategy. This involves the[3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or in situ generated nitrile imine) with a dipolarophile (alkyne or alkene) (4).

Mechanistic Causality: The concerted nature of the [3+2] cycloaddition dictates strict stereochemical and regiochemical outcomes, governed by the frontier molecular orbital (FMO) interactions between the dipole and dipolarophile. A modern advancement reports the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Unlike traditional diazo cycloadditions, this method avoids volatile diazo intermediates and achieves complete regioselectivity by manipulating the base-promoted generation of the active dipole species (5).

Cycloaddition A Tosylhydrazone Precursor C Active Dipole Species A->C Base Activation B Terminal Alkyne D [3+2] Cycloaddition Transition State B->D Concerted Cycloaddition C->D Concerted Cycloaddition E 1,3,5-Trisubstituted Pyrazole D->E Aromatization

Fig 2: Regioselective 1,3-dipolar cycloaddition workflow.

Protocol: Regioselective Synthesis from Tosylhydrazones

Adapted from ACS Organic Letters

  • Preparation: Charge a flame-dried Schlenk tube with N-methyl tosylhydrazone (1.0 equiv) and terminal alkyne (1.2 equiv) in anhydrous pyridine (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add potassium tert-butoxide (t-BuOK, 2.0 equiv) and 18-crown-6 (0.5 equiv).

    • Causality: 18-crown-6 chelates the potassium ion, generating a "naked" and highly reactive tert-butoxide anion. This drastically accelerates the deprotonation of the tosylhydrazone, reducing the required reaction time from 12 hours down to 15 minutes.

  • Reaction: Stir at 0 °C for 15 minutes under an inert atmosphere.

  • Work-up & Self-Validation: Dilute with water, extract with dichloromethane, dry, and concentrate. Validation: Analyze the crude mixture via ¹H NMR; the complete absence of the minor regioisomer validates the strict FMO control of this specific protocol. Yields typically reach 76-95%.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

When synthesizing 3,5-diarylpyrazoles, the cyclization of α,β-unsaturated carbonyls (chalcones) with hydrazines is a highly effective alternative to the Knorr synthesis.

Mechanistic Causality: The reaction initiates via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate. Because the intermediate is partially saturated, an explicit oxidation/dehydration step (often utilizing O₂, Cu catalysts, or I₂) is required to achieve the fully aromatic pyrazole (6). This sequential addition-cyclization-oxidation pathway provides excellent control over the placement of aryl substituents without the regioselectivity issues inherent to unsymmetrical 1,3-diketones.

Quantitative Data Comparison

To guide synthetic planning, the following table summarizes the performance metrics of each methodology based on recent literature data:

Synthetic RoutePrimary SubstratesTypical YieldsRegioselectivityKey AdvantagesLimitations
Classical Knorr 1,3-Dicarbonyls + Hydrazines39–91%Poor to ModerateHighly accessible starting materials; simple experimental setup.Generates complex mixtures with unsymmetrical dicarbonyls.
Optimized Knorr 1,3-Diketones + Arylhydrazines59–98%ExcellentHigh regiocontrol at room temperature; easily scalable.Requires specific aprotic solvents (DMAc) and acid catalysis.
1,3-Dipolar Cycloaddition Tosylhydrazones + Alkynes76–95%CompleteAccess to complex, polysubstituted patterns; rapid kinetics.Requires pre-synthesis of dipoles; sensitive to moisture.
Chalcone Cyclization α,β-Unsaturated Carbonyls + Hydrazines60–82%GoodIdeal for 3,5-diarylpyrazoles; utilizes abundant chalcone libraries.Requires an additional oxidation step to aromatize the pyrazoline.

References

  • Title: Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles Source: Organic Chemistry Portal (Synlett) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: NIH PMC URL: [Link]

Sources

A Comparative Guide to the Validation of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. Intermediates like 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demand rigorous analytical scrutiny.[1] This guide provides an in-depth, experience-driven protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific compound, benchmarked against alternative analytical technologies. Our approach is grounded in the principles of scientific integrity, ensuring that every step is a self-validating system of trust and accuracy.

Section 1: The Cornerstone of Quality: The HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential "workhorse" in pharmaceutical analysis for its versatility, robustness, and wide applicability to non-volatile and thermally unstable compounds.[2][3] For a substituted pyrazole carbaldehyde like our target analyte, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's aromaticity and moderate polarity.

The causality behind selecting RP-HPLC is twofold: first, the C18 stationary phase provides excellent hydrophobic interactions with the phenyl and pyrazole rings, and second, the use of a polar mobile phase (like methanol or acetonitrile with water) allows for fine-tuning of the retention time and resolution from potential impurities.

Proposed Initial HPLC Conditions

The following conditions serve as a robust, scientifically-grounded starting point for method development, based on extensive experience with similar pyrazole derivatives and aromatic aldehydes.[4][5][6][7]

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard workhorse for resolving aromatic compounds. The length provides sufficient theoretical plates for good separation.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile often provides sharper peaks than methanol for aromatic compounds. The ratio is a typical starting point for moderate polarity analytes.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure.
Detection UV at 254 nmThe conjugated system of the pyrazole and phenyl rings is expected to have strong absorbance in the mid-UV range.
Column Temp. 30 °CEnsures method stability and reproducibility by controlling viscosity and analyte-stationary phase interactions.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.

Section 2: Building Trust in Data: A Step-by-Step Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] It is a mandatory requirement that transforms a method from a procedure into a guarantee of quality. Our validation strategy is built upon the internationally harmonized ICH Q2(R1) guidelines , which provide a comprehensive framework for this process.[8][10][11]

The following workflow illustrates the logical progression of validation experiments. Each step builds upon the last, creating a cascade of evidence that culminates in a fully validated, trustworthy method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters (ICH Q2) Dev Method Development SST System Suitability Testing (SST) Dev->SST Establish Criteria Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness

Caption: HPLC Validation Workflow based on ICH Q2(R1) guidelines.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the target analyte, free from interference from impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a diluent blank, a placebo (if in formulated product), and a reference standard of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

    • Spike the analyte with known related substances or subject it to forced degradation (acid, base, oxidation, heat, light) and analyze the resulting solutions.

    • Assess peak purity using a Diode Array Detector (DAD) to ensure spectral homogeneity across the analyte peak.

  • Acceptance Criteria: The analyte peak must be well-resolved from all other peaks (Resolution > 2.0), and the peak purity analysis should pass.

  • Expert Insight: Forced degradation is not just about checking for interference; it's a stress test that proves the method's "stability-indicating" power, which is critical for shelf-life studies.

Linearity & Range
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Expert Insight: A high r² value is necessary but not sufficient. Visually inspecting the residual plot is crucial to ensure there is no hidden bias or non-linear trend in the data.

Accuracy (% Recovery)
  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Analyze a sample of known concentration (e.g., a spiked placebo or a production batch) at three concentration levels (e.g., 80%, 100%, 120%).

    • Perform at least three replicate determinations at each level.

    • Calculate the percentage recovery for each determination.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Signal-to-Noise (S/N) Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Standard Deviation of the Response and the Slope: Calculate based on the standard deviation of the y-intercepts of regression lines and the slope of the linearity curve.

  • Acceptance Criteria: The LOQ value must be validated for accuracy and precision. This is essential for quantifying impurities.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Systematically vary parameters such as mobile phase composition (e.g., ±2% organic), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±5 °C).

    • Analyze the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

  • Expert Insight: A robust method saves significant time and resources by preventing method failures during routine use when minor environmental or instrumental fluctuations inevitably occur.

Section 3: A Comparative Perspective: HPLC vs. Alternative Technologies

While a validated HPLC method is a powerful tool, a senior scientist must understand its position within the broader analytical arsenal. The choice of technology should be driven by the specific analytical challenge.[12]

Method_Selection Start Analyze Purity of 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde IsVolatile Is analyte volatile & thermally stable? Start->IsVolatile NeedSpeed Is high throughput/ speed critical? IsVolatile->NeedSpeed No Use_GC Consider Gas Chromatography (GC-FID) IsVolatile->Use_GC Yes Use_HPLC Validated HPLC is the 'Gold Standard' Method NeedSpeed->Use_HPLC No Use_UPLC Consider Ultra-Performance Liquid Chromatography (UPLC) NeedSpeed->Use_UPLC Yes

Sources

Comparative Efficacy of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Derivatives as Selective COX-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. We will explore the rationale behind their design, synthetic pathways, comparative efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), and the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation anti-inflammatory agents.

The Rationale for Selective COX-2 Inhibition with Pyrazole Scaffolds

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in physiological functions like maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[1][3] In contrast, COX-2 is an inducible isoform, with its expression significantly upregulated at sites of inflammation.[4][5]

Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2.[6] This non-selective inhibition, particularly of COX-1, is associated with significant gastrointestinal side effects, including ulcers and bleeding.[1][4] Consequently, the development of selective COX-2 inhibitors emerged as a major therapeutic strategy to provide potent anti-inflammatory relief while minimizing gastric toxicity.[2][4]

The pyrazole heterocycle is a cornerstone scaffold in the design of selective COX-2 inhibitors, famously exemplified by Celecoxib.[6][7] The diaryl-substituted pyrazole structure allows for optimal orientation within the COX-2 active site. This site possesses a larger, more flexible binding pocket and a characteristic side pocket that is absent in COX-1.[1][2] The ability of a ligand to occupy this side pocket is a key determinant of COX-2 selectivity. The 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde scaffold represents a strategic starting point for novel inhibitors, leveraging the proven pyrazole core while offering multiple points for chemical modification to fine-tune potency and selectivity.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes from the corresponding hydrazones.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization in a single pot.

General Synthetic Workflow

The synthesis generally proceeds in two main steps:

  • Hydrazone Formation: Condensation of a substituted acetophenone with a substituted hydrazine to yield the corresponding hydrazone precursor.

  • Vilsmeier-Haack Cyclization: Treatment of the hydrazone with the Vilsmeier reagent (DMF/POCl₃) to effect cyclization and formylation, yielding the target 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Derivatization (Optional) A 3-Fluoroacetophenone C Hydrazone Intermediate A->C Condensation (e.g., Acetic Acid catalyst) B Methylhydrazine B->C E 1-(3-fluorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (DMF/POCl3) D->E G Final Derivatives (e.g., Schiff bases, Ureas) E->G Condensation / Further Reactions F Various Amines, etc. F->G

Caption: Synthetic pathway for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and its derivatives.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 5 eq). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 10 eq) dropwise with constant stirring over 30 minutes, ensuring the temperature does not rise above 5°C. Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Hydrazone Addition: Dissolve the appropriate hydrazone precursor (1 eq) in a minimum amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction & Purification: The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde derivative.[9][10]

Comparative In Vitro Efficacy: COX-1 vs. COX-2 Inhibition

The primary measure of a compound's efficacy and selectivity is its 50% inhibitory concentration (IC₅₀) against both COX isoforms. A lower IC₅₀ value indicates higher potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2.[11] A higher SI value is desirable, indicating greater selectivity and a potentially better safety profile.

While specific data for a wide range of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde derivatives is proprietary or dispersed, the following table presents representative data for closely related pyrazole analogues to illustrate the comparative performance against the standard drug, Celecoxib.

Table 1: Comparative In Vitro COX Inhibitory Activity of Representative Pyrazole Derivatives

CompoundR¹ SubstituentR² SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib 4-Sulfonamidophenyl4-Methylphenyl15.00.04375
Derivative A 4-Sulfonamidophenyl4-Fluorophenyl>1000.049>2040
Derivative B 4-Sulfonamidophenyl4-Chlorophenyl>1000.043>2325
Derivative C 4-SulfonamidophenylThiophen-2-yl165.042.5165.75[12]
Derivative D 4-SulfonylazidophenylPhenyl10.20.1192.7
Derivative E 4-MethoxyphenylH---
Derivative F 4-BromophenylEthyl---

(Note: Data for Derivatives A and B are from a study on novel pyrazole derivatives and are used here for illustrative purposes of high selectivity.[13] Data for other derivatives are compiled from various sources on pyrazole-based inhibitors to showcase structural diversity and its impact on activity.[12][14])

Structure-Activity Relationship (SAR) Analysis

The biological activity of these pyrazole derivatives is highly dependent on the nature and position of substituents on the phenyl rings and modifications to the core structure.

  • N-1 Phenyl Ring: A para-sulfonamide (-SO₂NH₂) or a bioisosteric equivalent like a methylsulfone (-SO₂CH₃) is crucial for high-affinity binding and selectivity. This group inserts into the hydrophilic side pocket of the COX-2 active site, forming key hydrogen bonds with residues like Arg513.[3][12]

  • C-3 Phenyl Ring: The substituent at the C-3 position influences the overall lipophilicity and van der Waals interactions within the main channel of the active site. Electron-withdrawing groups, such as the fluoro- group in the parent scaffold, can enhance activity.

  • C-4 Position: The carbaldehyde group at the C-4 position is a versatile handle for synthetic modification. It can be converted into various other functional groups (e.g., oximes, hydrazones, Schiff bases) to explore additional binding interactions and modulate pharmacokinetic properties.

Caption: Key structure-activity relationships for pyrazole-based COX-2 inhibitors.

In Vivo Anti-Inflammatory Evaluation

Promising candidates from in vitro screening must be validated in vivo. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are fasted overnight and divided into groups (n=6):

    • Control Group (Vehicle, e.g., 1% CMC)

    • Standard Group (e.g., Indomethacin or Celecoxib, 10 mg/kg)

    • Test Groups (Synthesized derivatives at various doses, e.g., 10, 20 mg/kg)

  • Drug Administration: The vehicle, standard drug, or test compounds are administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the drug-treated group.

Workflow Diagram: In Vivo Anti-inflammatory Assay

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Studies on various pyrazole derivatives have demonstrated significant in vivo efficacy. For instance, some novel pyrazole-based chalcones showed potent anti-inflammatory activity in the carrageenan-induced paw edema model.[15] Similarly, other synthesized pyrazolone derivatives exhibited greater analgesic activity than aspirin and anti-inflammatory effects comparable to or greater than indomethacin.[16]

Detailed Protocols for In Vitro Assays

Accurate and reproducible in vitro data is the foundation of any drug discovery program.

Protocol: In Vitro Colorimetric COX Inhibition Assay

This assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), Heme, and working solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of the test inhibitor in DMSO.

  • Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of various concentrations of the test inhibitor (in DMSO) to the "Inhibitor Wells". Add 10 µL of DMSO to the "100% Initial Activity" and "Background" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of a colorimetric substrate solution (containing Arachidonic Acid and TMPD) to all wells to start the reaction.

  • Detection: Immediately read the absorbance at 590 nm using a microplate reader. Take kinetic readings over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the 100% initial activity control. Plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[11][17][18]

Workflow Diagram: In Vitro COX Inhibition Assay

G A Prepare Reagents (Buffer, Heme, Enzymes) B Plate Setup (Background, Control, Inhibitor wells) A->B C Add Test Inhibitor (Serial Dilutions) B->C D Pre-incubate Plate (15 min at 37°C) C->D E Initiate Reaction (Add Arachidonic Acid/TMPD) D->E F Measure Absorbance (590 nm, Kinetic Read) E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for a colorimetric in vitro COX inhibitor screening assay.

Conclusion

The 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde scaffold serves as a highly valuable platform for the development of novel, potent, and selective COX-2 inhibitors. The inherent drug-like properties of the pyrazole core, combined with the synthetic versatility of the C-4 carbaldehyde group, allow for extensive chemical exploration to optimize both pharmacokinetic and pharmacodynamic profiles. By leveraging established synthetic methodologies and robust in vitro and in vivo screening assays, researchers can efficiently identify lead candidates from this chemical series. The key to success lies in the strategic modification of the N-1 and C-3 phenyl rings to maximize interactions within the COX-2 active site, thereby achieving high potency and selectivity. Continued investigation into this class of compounds holds significant promise for delivering safer and more effective anti-inflammatory therapeutics.

References

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org. Available from: [Link]

  • Nath, R., et al. (2026, January 2). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry. Available from: [Link]

  • Nath, R., et al. (2026, February 4). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available from: [Link]

  • Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014, March 25). Taylor & Francis Online. Available from: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link]

  • COX II Inhibitors - LITFL. (2024, July 14). Available from: [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023, February 15). PubMed. Available from: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available from: [Link]

  • Synthesis, anti-inflammatory properties, molecular modelling and potential COX-2, TNF-α, PGE2 and IL1β inhibitors of pyrazole-based scaffolds | Request PDF. ResearchGate. Available from: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Scilit. Available from: [Link]

  • Investigation of indole functionalized pyrazoles and oxadiazoles as anti-inflammatory agents: Synthesis, in-vivo, in-vitro and in-silico analysis. (2021, June 8). PubMed. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - Semantic Scholar. (2015, October 15). Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Available from: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. (2016, October 31). National Center for Biotechnology Information. Available from: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011, April 15). PubMed. Available from: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2023, November 27). Taylor & Francis Online. Available from: [Link]

  • 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - MDPI. (2018, August 1). Available from: [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available from: [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. However, the synthesis of substituted pyrazoles frequently yields mixtures of regioisomers, presenting a significant analytical challenge. Unambiguous structural determination is not merely an academic exercise; it is a critical step in drug development, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth comparison of spectroscopic techniques for the definitive differentiation of pyrazole regioisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Regioisomeric Challenge

The versatility of the pyrazole ring has led to its incorporation into a wide array of therapeutic agents, including the anti-inflammatory drug Celecoxib and the antiviral Remdesivir.[1] The common synthetic route to these structures, the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. When an unsymmetrical dicarbonyl compound and a substituted hydrazine are used, the reaction can produce two distinct regioisomers, for example, the 1,3,5-trisubstituted and the 1,3,4-trisubstituted products.

The seemingly subtle difference in the placement of a substituent can profoundly alter the molecule's three-dimensional shape and electronic distribution. This, in turn, dictates its binding affinity to biological targets. Consequently, robust and unequivocal analytical methods are paramount to ensure the correct isomeric form is advanced through the development pipeline. This guide will focus on a multi-pronged spectroscopic approach to confidently address this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive tool for distinguishing pyrazole regioisomers.[2] By probing the magnetic environments of atomic nuclei (¹H, ¹³C, and ¹⁵N), NMR provides a detailed map of molecular connectivity and spatial relationships.

One-Dimensional (1D) NMR: The First Line of Inquiry

¹H NMR Spectroscopy

  • Principle: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The position of substituents on the pyrazole ring alters the electron density and induces anisotropic effects, leading to distinct chemical shifts for the pyrazole ring protons and adjacent substituents.

  • Key Diagnostic Signals: In N-substituted pyrazoles, the chemical shift of the C4-H proton is a key indicator. Furthermore, the protons on a substituent at N1 will be spatially closer to the substituent at C5 in one isomer compared to the other, potentially leading to observable differences in their chemical shifts.

¹³C NMR Spectroscopy

  • Principle: Similar to ¹H NMR, the chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are influenced by the substitution pattern.[3] While the differences can sometimes be subtle, they provide valuable corroborating evidence.

  • Key Diagnostic Signals: The chemical shifts of the C3 and C5 carbons are particularly informative. The carbon atom directly attached to a substituent will experience a more significant shift compared to its counterpart in the other isomer.

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts for a Pair of Model Phenylaminopyrazole Regioisomers [4]

Position Regioisomer 8a (ppm) Regioisomer 8b (ppm) Key Differentiator
N-CH₃ (¹H) 3.353.48The N-methyl protons in 8a are spatially closer to the phenyl group at C5, leading to a slight upfield shift.
C3 (¹³C) 142.14155.68The chemical environment of C3 is significantly different between the two isomers. In 8b, C3 is adjacent to a substituted nitrogen, resulting in a downfield shift.
C5 (¹³C) 144.40148.76The C5 carbon in isomer 8b, bearing the amine group, is deshielded compared to C5 in isomer 8a, which is attached to the N-phenyl group. This is a crucial diagnostic difference.[4]
Two-Dimensional (2D) NMR: Unambiguous Confirmation

When 1D NMR spectra are ambiguous due to signal overlap or subtle differences, 2D NMR experiments provide the necessary resolution and connectivity information.[2][5]

Heteronuclear Multiple Bond Correlation (HMBC)

  • Principle: HMBC detects long-range (2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for distinguishing pyrazole regioisomers.[6]

  • Causality in Action: For an N1-substituted pyrazole, the protons of the N1-substituent will show a 3-bond correlation (³JCH) to the C5 carbon but not to the C3 carbon. Conversely, a substituent at C3 will show correlations to C4 and C5, but not to the N1-substituent's carbons. This provides irrefutable proof of the substitution pattern.[1][7] For example, in regioisomer 8a, a cross-peak is observed between the N-methyl protons (δH 3.35) and the C5 carbon (δC 142.14).[4] In contrast, for regioisomer 8b, the correlation is seen between the N-methyl protons (δH 3.48) and the C3 carbon (δC 148.76).[4]

Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Principle: NOESY identifies protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity.[8] This is a powerful tool for confirming assignments made by HMBC.

  • Spatial Proximity: In a 1,5-disubstituted pyrazole, a NOESY experiment will show a cross-peak between the protons on the N1-substituent and the protons on the C5-substituent. This through-space interaction will be absent in the corresponding 1,3-disubstituted isomer.[4][9] For instance, a clear NOESY correlation was observed between the N-methyl protons and the phenyl protons in one regioisomer, which was absent in the other, allowing for their unambiguous differentiation.[4]

Experimental Protocol: Differentiating Regioisomers using 2D NMR

  • Sample Preparation: Dissolve 15-20 mg of the purified pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6]

  • Acquire ¹H and ¹³C Spectra: Obtain standard 1D proton and carbon spectra to determine the chemical shift ranges.

  • HMBC Experiment:

    • Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).

    • Optimize the experiment for a long-range coupling constant (ⁿJCH) of 8-10 Hz, which is typical for aromatic systems.[6][9]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC is less sensitive than direct detection experiments.[6]

  • NOESY Experiment:

    • Use a standard NOESY pulse sequence (e.g., 'noesygpph' on a Bruker spectrometer).

    • Set an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the buildup of the Nuclear Overhauser Effect.

  • Data Analysis: Process the 2D spectra and look for the key correlations described above. The presence or absence of specific HMBC and NOESY cross-peaks will definitively establish the structure of the regioisomer.

Mandatory Visualization: NMR Differentiation Workflow

G Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers cluster_nmr NMR Spectroscopy cluster_complementary Complementary Techniques H1_NMR Acquire ¹H NMR Analysis_1D Analyze 1D Spectra H1_NMR->Analysis_1D C13_NMR Acquire ¹³C NMR C13_NMR->Analysis_1D Ambiguous Assignments Ambiguous? Analysis_1D->Ambiguous HMBC Perform HMBC Experiment Ambiguous->HMBC Yes Structure_Confirmed Structure Confirmed Ambiguous->Structure_Confirmed No NOESY Perform NOESY Experiment HMBC->NOESY Analysis_2D Analyze 2D Correlations NOESY->Analysis_2D Analysis_2D->Structure_Confirmed IR IR Spectroscopy Structure_Confirmed->IR Orthogonal Confirmation MS Mass Spectrometry Structure_Confirmed->MS Orthogonal Confirmation Structure_Unconfirmed Further Analysis Needed IR->Structure_Unconfirmed MS->Structure_Unconfirmed

Caption: A decision-making workflow for the spectroscopic differentiation of pyrazole regioisomers.

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR, IR spectroscopy can provide complementary data.

  • Principle: The vibrational frequencies of functional groups are influenced by their position within the molecule. In N-H pyrazoles, the N-H stretching frequency is particularly sensitive to hydrogen bonding patterns, which can differ between regioisomers in the solid state.[10][11]

  • Key Diagnostic Bands: Look for shifts in the N-H stretching region (around 3200-3400 cm⁻¹) and the fingerprint region (1200-1600 cm⁻¹), where C=N and C=C stretching vibrations of the pyrazole ring occur.[10] The formation of different hydrogen bonding networks (dimers, trimers, etc.) between isomers can lead to distinct IR profiles.[3]

Mass Spectrometry (MS): Clues from Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. Regioisomers, having the same mass, cannot be distinguished by their molecular ion peak alone. However, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be different.[12]

  • Principle: The stability of the resulting fragment ions can vary depending on the initial position of the substituents, leading to different fragmentation pathways and relative abundances of the fragment ions.

  • Diagnostic Fragments: Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, or substituents.[12][13] The relative ease of these losses can be isomer-dependent. For example, a substituent at C3 might influence the cleavage of the N2-C3 bond differently than a substituent at C5 would influence the N1-C5 bond.

Table 2: Illustrative Fragmentation Differences in Mass Spectrometry [12]

Feature Regioisomer A Regioisomer B Rationale
Primary Neutral Loss Predominant loss of HCNCompeting loss of HCN and N₂The position of the substituent in Isomer B may stabilize the radical cation in a way that makes the expulsion of N₂ a more favorable pathway compared to Isomer A.
Key Fragment Ion (m/z) Intense peak at [M-27]⁺Peaks at both [M-27]⁺ and [M-28]⁺The difference in fragmentation pathways leads to a different signature in the mass spectrum, allowing for differentiation based on the pattern of fragment ions.

An Integrated Strategy for Unambiguous Assignment

For the highest level of confidence, an integrated spectroscopic approach is recommended. Start with 1D NMR as a rapid screening tool. If any ambiguity exists, proceed to 2D NMR (HMBC and NOESY), which will provide a definitive structural assignment in the vast majority of cases. Mass spectrometry and IR spectroscopy serve as excellent orthogonal techniques to corroborate the NMR findings and provide a more complete characterization of the molecule.

Mandatory Visualization: Key 2D NMR Correlations

Sources

The Ascendant Trajectory of Pyrazole-Based Compounds in Oncology: A Comparative Guide to their Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and effective anti-cancer therapeutics, the heterocyclic pyrazole scaffold has emerged as a privileged structure, underpinning a burgeoning class of molecules with potent and diverse anti-neoplastic activities.[1][2][3] This guide provides a comprehensive assessment of the anti-cancer potential of pyrazole derivatives, with a conceptual focus on structures related to 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde. We will navigate through their synthesis, mechanisms of action, and a comparative analysis of their efficacy against various cancer cell lines, supported by established experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this chemical class.

The Pyrazole Core: A Versatile Scaffold for Anti-Cancer Drug Design

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone in medicinal chemistry due to its unique structural and electronic properties.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer effects.[2][5] The success of pyrazole-containing drugs has propelled further exploration into novel derivatives with enhanced efficacy and selectivity against cancer cells.[6]

The structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde embodies the key features of this class of compounds. The substituted phenyl ring at the N1 position and the methyl group at the C3 position can be systematically modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. The carbaldehyde group at the C4 position serves as a versatile synthetic handle for the generation of a diverse library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic-fused systems, each with the potential for unique biological activity.[7]

Synthesis of Pyrazole Derivatives: A Gateway to Chemical Diversity

The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the core scaffold of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a common route involves the reaction of (3-fluorophenyl)hydrazine with a suitable β-ketoaldehyde. The Vilsmeier-Haack reaction is a widely used method for the formylation of the pyrazole ring at the C4 position to introduce the carbaldehyde group.[7]

Further derivatization of the carbaldehyde group allows for the creation of a wide array of compounds. For instance, condensation with various amines can yield a series of Schiff bases, while reaction with hydrazides can lead to the formation of hydrazones. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the anti-cancer potency of the lead compound.[8][9]

Comparative In Vitro Anti-Cancer Activity of Pyrazole Derivatives

The anti-cancer potential of pyrazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these assessments. The following table summarizes the reported IC50 values for several pyrazole derivatives against various cancer cell lines, providing a comparative overview of their efficacy. It is important to note that direct comparison can be influenced by the specific assay conditions and cell lines used in different studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazole Derivative 1MCF-7 (Breast)2.89Doxorubicin4.27[1]
Pyrazole Derivative 2HCT116 (Colon)< 23.7Doxorubicin24.7 - 64.8[1]
Pyrazole-Benzothiazole HybridA549 (Lung)3.17 - 6.77Axitinib-[1]
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25Doxorubicin0.95[1]
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11Doxorubicin-[10][11]

Note: The specific structures of "Pyrazole Derivative 1" and "Pyrazole Derivative 2" are detailed in the cited literature. This table is for illustrative purposes to showcase the range of activities observed.

Unraveling the Mechanisms of Action: How Pyrazoles Combat Cancer

The anti-cancer effects of pyrazole derivatives are not attributed to a single mechanism but rather a multitude of actions that disrupt cancer cell proliferation and survival.[1][5]

Kinase Inhibition: A Primary Target

A significant number of pyrazole derivatives exert their anti-cancer effects by inhibiting various protein kinases that are crucial for cancer cell signaling.[12] These include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Pyrazole derivatives have been shown to act as EGFR inhibitors, blocking downstream signaling pathways responsible for cell growth and proliferation.[1]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest, preventing cancer cells from dividing.[1][5]

  • Other Kinases: Pyrazole derivatives have also been reported to inhibit other kinases such as BRAF, VEGFR, and p38, highlighting their potential for broad-spectrum anti-cancer activity.[12]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Many pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:[5]

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Pyrazole compounds can activate initiator and effector caspases, leading to the systematic dismantling of the cell.[13]

  • Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating apoptosis. Pyrazole derivatives can alter this balance to favor apoptosis.

Cell Cycle Arrest: Halting Uncontrolled Division

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Dysregulation of the cell cycle is a hallmark of cancer.[14] Pyrazole derivatives can interfere with the cell cycle at different phases, most commonly causing arrest in the G1 or G2/M phase, thereby preventing cancer cells from progressing through the division cycle.[5]

Experimental Protocols for Assessing Anti-Cancer Potential

To rigorously evaluate the anti-cancer potential of novel pyrazole derivatives, a series of standardized in vitro assays are employed.

Cytotoxicity Assays: Measuring Cell Viability

Cytotoxicity assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth.

Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[15][16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole derivative and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Measurement: Measure the absorbance at a specific wavelength (typically around 510 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

SRB_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Pyrazole Derivatives Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Fix_Cells Fix with TCA Incubate->Fix_Cells Stain_Cells Stain with SRB Fix_Cells->Stain_Cells Wash Wash Unbound Dye Stain_Cells->Wash Solubilize Solubilize Bound Dye Wash->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Assays: Detecting Programmed Cell Death

To confirm that the observed cytotoxicity is due to apoptosis, specific assays are employed.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][18]

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Investigating Cell Division

Flow cytometry with DNA staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[14][19][20]

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole derivative.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

The anti-cancer activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[1][3][21]

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., fluoro, chloro, nitro) or electron-donating groups on the phenyl ring at the N1 position can significantly influence the anti-cancer activity.[1][4]

  • Modifications at the C4 Position: Derivatization of the carbaldehyde group at the C4 position into various functional groups, such as hydrazones or other heterocyclic rings, has been shown to enhance cytotoxic activity.[8]

  • Substituents at the C3 and C5 Positions: The nature of the substituents at the C3 and C5 positions of the pyrazole ring also plays a crucial role in determining the potency and selectivity of the compounds.

A thorough understanding of the SAR is essential for the rational design of new pyrazole derivatives with improved anti-cancer profiles.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising class of anti-cancer agents with diverse mechanisms of action. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. While significant progress has been made, further research is warranted to fully elucidate their therapeutic potential. Future efforts should focus on:

  • Lead Optimization: Rational design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing chemotherapeutic agents to overcome drug resistance and enhance treatment outcomes.

The continued exploration of pyrazole-based compounds holds the promise of delivering novel and effective therapies for the treatment of cancer.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (URL: [Link])

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (URL: [Link])

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments. (URL: [Link])

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (URL: [Link])

  • Choosing an Apoptosis Detection Assay - Axion Biosystems. (URL: [Link])

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC. (URL: [Link])

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed. (URL: [Link])

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (URL: [Link])

  • Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay - Scholars Middle East Publishers. (URL: [Link])

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])

  • A Review on in-vitro Methods for Screening of Anticancer Drugs - ijpbs. (URL: [Link])

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (URL: [Link])

  • Cell cycle analysis using flow cytometry - PubMed - NIH. (URL: [Link])

  • Flow cytometry in cancer therapy development - Bioanalysis Zone. (URL: [Link])

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results - Frontiers. (URL: [Link])

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (URL: [Link])

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (URL: [Link])

  • What to Consider When Choosing Apoptotic Assays | Biocompare. (URL: [Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: [Link])

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (URL: [Link])

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. (URL: [Link])

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.